Hydroxyzine-d8
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H27ClN2O2 |
|---|---|
Molecular Weight |
383.0 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2/i10D2,11D2,12D2,13D2 |
InChI Key |
ZQDWXGKKHFNSQK-BGKXKQMNSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Hydroxyzine-d8: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Hydroxyzine-d8, a deuterated analog of the first-generation antihistamine, hydroxyzine. Primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, this compound is crucial for the accurate quantification of hydroxyzine in complex biological matrices. This document details its chemical structure, physicochemical properties, and its role in analytical methodologies. Furthermore, it elucidates the mechanism of action and metabolic pathways of its non-deuterated counterpart, hydroxyzine, providing essential context for its application in drug development.
Introduction
Hydroxyzine is a well-established piperazine-class H1 receptor antagonist with sedative, anxiolytic, and antiemetic properties.[1][2] In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry. This compound, with eight deuterium atoms incorporated into its structure, serves as an ideal internal standard for hydroxyzine. Its chemical and physical properties closely mirror those of the parent drug, while its increased mass allows for clear differentiation in mass spectrometric analyses, ensuring high precision and accuracy.[3]
Chemical Structure and Identification
This compound is the deuterated form of hydroxyzine, with the deuterium atoms typically located on the piperazine ring.
Chemical Name: 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol[4]
Synonyms: Aterax-d8, Durrax-d8, Orgatrax-d8, Quiess-d8[5]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number (Free Base) | 1189480-47-4[6] |
| CAS Number (DiHCl Salt) | 1808202-93-8[7] |
| Molecular Formula (Free Base) | C₂₁H₁₉D₈ClN₂O₂[6] |
| Molecular Formula (DiHCl Salt) | C₂₁H₁₉D₈ClN₂O₂ · 2HCl[7] |
Physicochemical Properties
The physicochemical properties of this compound are comparable to those of hydroxyzine. The primary difference is its molecular weight due to the presence of deuterium.
Table 2: Physicochemical Properties of this compound and Hydroxyzine
| Property | This compound | Hydroxyzine |
| Molecular Weight (Free Base) | 382.95 g/mol [6] | 374.90 g/mol |
| Molecular Weight (DiHCl Salt) | 455.88 g/mol [8] | 447.83 g/mol |
| Appearance | Solid[9] | White crystalline powder[10] |
| Melting Point (DiHCl Salt) | 176-179°C[11] | ~200°C (with decomposition)[10] |
| Solubility (DiHCl Salt) | Slightly soluble in water and methanol.[9][11] | Very soluble in water; freely soluble in methanol and ethanol.[10] |
| Solubility (Free Base) | Soluble in Ethanol (≥ 10 mg/mL).[12] | - |
Mechanism of Action and Signaling Pathway of Hydroxyzine
Hydroxyzine exerts its therapeutic effects primarily as a potent inverse agonist of the histamine H1 receptor.[2] This action blocks the effects of histamine, a key mediator in allergic reactions, leading to the alleviation of symptoms such as itching and swelling.[] Additionally, hydroxyzine exhibits weaker antagonistic activity at serotonin 5-HT2A, dopamine D2, and α1-adrenergic receptors, which is believed to contribute to its anxiolytic and sedative properties.[2][14]
Metabolism of Hydroxyzine
Hydroxyzine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][2] The major metabolic pathway involves the oxidation of the terminal alcohol group to a carboxylic acid, forming its principal active metabolite, cetirizine.[2] Cetirizine is a second-generation antihistamine and is responsible for a significant portion of hydroxyzine's antihistaminic effects.[1]
Experimental Protocols: Quantification of Hydroxyzine using this compound
This compound is the internal standard of choice for the quantification of hydroxyzine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.
Objective: To determine the concentration of hydroxyzine in human plasma.
Materials:
-
Human plasma samples
-
Hydroxyzine analytical standard
-
This compound internal standard
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of hydroxyzine and this compound in methanol.
-
Prepare calibration standards and QCs by spiking known concentrations of hydroxyzine into blank human plasma.
-
Prepare a working solution of this compound in methanol.
-
-
Sample Preparation (Protein Precipitation followed by SPE or LLE):
-
To 200 µL of plasma sample, standard, or QC, add 20 µL of the this compound working solution and vortex.
-
Add 600 µL of acetonitrile to precipitate proteins and vortex.
-
Centrifuge at high speed for 10 minutes.
-
The supernatant can be directly injected or further purified using SPE or LLE. For LLE, ethyl acetate at a basic pH (e.g., pH 9) can be used for extraction.[15]
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient elution: A suitable gradient to separate hydroxyzine from matrix components.
-
Flow rate: 0.4 mL/min.
-
Injection volume: 5 µL.
-
-
MS/MS Conditions (Positive ESI mode):
-
Monitor the specific mass transitions (precursor ion > product ion) for hydroxyzine and this compound.
-
Example transitions:
-
Hydroxyzine: m/z 375.2 -> 201.1
-
This compound: m/z 383.2 -> 201.1
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for hydroxyzine and this compound.
-
Calculate the peak area ratio of hydroxyzine to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of hydroxyzine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical diagnostics. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods for hydroxyzine. A thorough understanding of its chemical properties, along with the mechanism of action and metabolism of the parent compound, is essential for its effective application in preclinical and clinical research. The methodologies and information presented in this guide provide a solid foundation for professionals working with this important analytical standard.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound DiHCl - CAS - 1808202-93-8 | Axios Research [axios-research.com]
- 8. This compound Dihydrochloride | LGC Standards [lgcstandards.com]
- 9. caymanchem.com [caymanchem.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. This compound Dihydrochloride CAS#: [m.chemicalbook.com]
- 12. glpbio.com [glpbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hydroxyzine-d8 as an Internal Standard: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Practical Application of Hydroxyzine-d8 in Quantitative Bioanalysis.
This technical guide provides a comprehensive overview of the mechanism of action and application of this compound as an internal standard in the quantitative analysis of hydroxyzine, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practicalities of using a deuterated internal standard for accurate and reliable bioanalytical method development and validation.
The Fundamental Principle: Why Use a Deuterated Internal Standard?
In quantitative bioanalysis, particularly in complex matrices like plasma or urine, variability can be introduced at multiple stages of sample processing and analysis. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality control samples. The IS co-elutes with the analyte and experiences similar variations during extraction, ionization, and detection. By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and precise quantification.
This compound is a stable isotope-labeled (SIL) version of hydroxyzine where eight hydrogen atoms have been replaced with deuterium atoms. This makes it an ideal internal standard for hydroxyzine analysis for several key reasons:
-
Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in the chemical properties of the molecule. This ensures that this compound behaves almost identically to hydroxyzine during sample preparation (e.g., extraction recovery) and chromatographic separation (co-elution).
-
Mass Differentiation: Despite their chemical similarity, this compound has a higher molecular weight than hydroxyzine. This mass difference allows for their distinct detection by a mass spectrometer, which is the core of this analytical technique.
-
Mitigation of Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since this compound co-elutes with hydroxyzine and has the same ionization characteristics, it experiences the same matrix effects. The use of the response ratio effectively cancels out these effects, leading to more reliable results.
Physicochemical Properties of Hydroxyzine and this compound
A comparison of the key physicochemical properties of hydroxyzine and its deuterated analog is presented below. The minor difference in molecular weight is the key to its utility as an internal standard in mass spectrometry.
| Property | Hydroxyzine | This compound |
| Molecular Formula | C₂₁H₂₇ClN₂O₂ | C₂₁H₁₉D₈ClN₂O₂ |
| Molecular Weight | 374.9 g/mol | 382.95 g/mol |
| Chemical Structure | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-1-piperazinyl-d8]ethoxy]ethanol |
| General Description | A first-generation histamine H1-receptor antagonist with sedative, anxiolytic, and antiemetic properties.[1] | A deuterium-labeled version of hydroxyzine. |
Experimental Protocol: A Validated LC-MS/MS Method
The following is a detailed experimental protocol for the simultaneous determination of hydroxyzine and its active metabolite, cetirizine, in human blood using this compound and cetirizine-d8 as internal standards. This method has been validated for its accuracy, precision, and reliability.
Sample Preparation: Liquid-Liquid Extraction
-
Transfer 200 µL of the biological sample (e.g., blood, plasma, urine) into a 12 mL tube.
-
Add 20 µL of the internal standard solution containing this compound and cetirizine-d8 at a concentration of 1 µg/mL.[2]
-
Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9).[2]
-
Perform liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 10 minutes.[2]
-
Centrifuge the samples at 2500 x g for 10 minutes at 4°C.[2]
-
Transfer the organic (upper) phase to a clean 2 mL tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 45°C.[2]
-
Reconstitute the dried residue in 50 µL of methanol.[2]
-
The resulting solution is ready for injection into the LC-MS/MS system.
Chromatographic Conditions
| Parameter | Value |
| UHPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 1.5 | |
| 1.6 | |
| 2.5 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The core of the quantitative analysis lies in the specific and sensitive detection of the analyte and its internal standard using Multiple Reaction Monitoring (MRM). In this mode, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Hydroxyzine | 375.2 | 201.1 | 0.05 | 30 | 20 |
| This compound | 383.2 | 201.1 | 0.05 | 30 | 20 |
| Cetirizine | 389.2 | 201.1 | 0.05 | 30 | 25 |
| Cetirizine-d8 | 397.2 | 201.1 | 0.05 | 30 | 25 |
Method Validation Data
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. The following tables summarize the key validation parameters for the described LC-MS/MS method.
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Hydroxyzine | 0.5 - 500 | > 0.99 | 0.345[2] |
| Cetirizine | 0.5 - 500 | > 0.99 | 0.3696[2] |
Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Hydroxyzine | LLOQ | 0.345 | 98.6 | 6.8 |
| Low | 1.0 | 102.3 | 4.5 | |
| Medium | 100 | 97.8 | 3.1 | |
| High | 400 | 101.5 | 2.5 | |
| Cetirizine | LLOQ | 0.3696 | 101.2 | 7.2 |
| Low | 1.0 | 99.5 | 5.1 | |
| Medium | 100 | 103.1 | 3.8 | |
| High | 400 | 98.9 | 2.9 |
Recovery
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) |
| Hydroxyzine | Low | 1.0 | 91.2 |
| Medium | 100 | 93.5 | |
| High | 400 | 92.8 | |
| Cetirizine | Low | 1.0 | 90.5 |
| Medium | 100 | 92.1 | |
| High | 400 | 91.7 |
Stability
| Analyte | Condition | Duration | Stability (% of Initial Concentration) |
| Hydroxyzine | Bench-top (Room Temperature) | 24 hours | 95.6 |
| Freeze-Thaw Cycles | 3 cycles | 96.3 | |
| Long-term (-80°C) | 30 days | 97.1 | |
| Cetirizine | Bench-top (Room Temperature) | 24 hours | 96.8 |
| Freeze-Thaw Cycles | 3 cycles | 97.5 | |
| Long-term (-80°C) | 30 days | 98.2 |
Visualizations
The Logic of Internal Standard Quantification
Caption: The Principle of Internal Standard Correction.
Bioanalytical Workflow for Hydroxyzine Quantification
Caption: Experimental Workflow for Hydroxyzine Bioanalysis.
Mass Fragmentation of Hydroxyzine
Caption: Proposed Fragmentation of Hydroxyzine in MS/MS.
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of hydroxyzine in biological matrices. Its near-identical physicochemical properties to the unlabeled analyte, coupled with its distinct mass, allow for the effective correction of analytical variability, particularly matrix effects, which are inherent in LC-MS/MS analysis. The detailed experimental protocol and comprehensive validation data presented in this guide underscore the robustness and reliability of using this compound in a regulated bioanalytical environment. For researchers and drug development professionals, the proper implementation of such a validated method is paramount for generating high-quality data to support pharmacokinetic, toxicokinetic, and bioequivalence studies.
References
physicochemical characteristics of deuterated hydroxyzine
An In-depth Technical Guide to the Physicochemical Characteristics of Deuterated Hydroxyzine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine is a first-generation antihistamine of the piperazine class, widely utilized for its anxiolytic, sedative, and antiemetic properties.[1][2] Its therapeutic effects are primarily mediated through potent inverse agonism of the histamine H1 receptor and, to a lesser extent, antagonism of the serotonin 5-HT2A receptor.[1][3] In drug development, the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a strategy employed to favorably alter a drug's metabolic profile. This modification can lead to a reduced rate of metabolism, a phenomenon known as the kinetic isotope effect, potentially improving pharmacokinetic properties such as half-life and bioavailability.[4][]
This technical guide provides a comprehensive overview of the core physicochemical characteristics of hydroxyzine, serving as a critical baseline for the evaluation of its deuterated analogues. While specific experimental data for deuterated hydroxyzine are not extensively available in public literature—as deuterated versions are often synthesized as internal standards for analytical quantification—this document outlines the foundational properties of the parent compound and discusses the anticipated effects of deuteration.[4] Furthermore, it details the standard experimental protocols for determining these properties and illustrates the key signaling pathways associated with hydroxyzine's mechanism of action.
Physicochemical Characteristics
Deuteration typically results in subtle, often difficult to predict, changes to macroscopic physicochemical properties such as pKa, logP, and solubility.[6] The primary impact of substituting hydrogen with deuterium lies in the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond energy is the basis of the kinetic isotope effect, which can significantly slow down metabolic processes that involve the cleavage of this bond.[] However, studies have shown that deuteration can sometimes lead to minor changes in properties like melting point and solubility.[7]
The following tables summarize the available quantitative physicochemical data for non-deuterated hydroxyzine and its common salt forms. This information provides a reference point for researchers working with deuterated analogues.
Quantitative Data Summary
Table 1: Acid-Base and Lipophilicity Properties of Hydroxyzine
| Property | Value | Salt Form | Source(s) |
| pKa (Basic) | 7.40 ± 0.03 | Free Base | [8] |
| 7.45 (Predicted) | Free Base | [2][9] | |
| pKa (Acidic) | 1.96 ± 0.05 | Free Base | [8] |
| 15.12 (Predicted) | Free Base | [2][9] | |
| logP | 3.43 (Predicted) | Free Base | [2] |
| 4.54 (Predicted) | Free Base | [10] |
Table 2: Physical and Solubility Properties of Hydroxyzine Salts
| Property | Value | Salt Form | Source(s) |
| Melting Point | ~200 °C (with decomposition) | Dihydrochloride | [3][11][12] |
| Water Solubility | Very Soluble (<700 mg/mL) | Dihydrochloride | [1][13] |
| Ethanol Solubility | 220 mg/mL | Dihydrochloride | [13] |
| Chloroform Solubility | 60 mg/mL | Dihydrochloride | [13] |
| Acetone Solubility | 2 mg/mL | Dihydrochloride | [13] |
| Ether Solubility | Practically Insoluble | Dihydrochloride | [11][12] |
| Water Solubility | Practically Insoluble | Pamoate | [11][12] |
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and confirmation. The primary mass spectral peaks for hydroxyzine have been identified at m/z ratios of 165, 201, 299, and 374.[1] Infrared (IR) spectroscopy data is also available through resources such as the NIST WebBook.[14] For deuterated hydroxyzine, mass spectrometry would show a predictable shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.
Protocol 1: Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constant (pKa) by monitoring pH changes in a solution upon the incremental addition of a titrant (acid or base).[15][16]
Methodology:
-
Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[15]
-
Sample Preparation: Prepare a ~1 mM solution of the test compound. For sparingly soluble compounds, a co-solvent system may be employed, though this requires extrapolation to determine the aqueous pKa.[17][18]
-
Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO2. Immerse the calibrated pH electrode.[15][18]
-
Titration: For a basic compound like hydroxyzine, make the solution acidic (pH 1.8-2.0) with a standard acid (e.g., 0.1 M HCl).[18] Titrate the solution by adding small, precise increments of a standard base (e.g., 0.1 M NaOH).[18]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH reaches a stable plateau in the basic range (e.g., pH 12-12.5).[18]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[18][19] Perform at least three replicate titrations to ensure reproducibility.[15]
Protocol 2: Determination of logP/logD by Shake-Flask Method
The shake-flask method is the gold standard for determining the partition coefficient (logP) or distribution coefficient (logD), which measures a compound's lipophilicity.[20][21]
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and n-octanol. Pre-saturate each phase by shaking them together for 24 hours, then allow them to separate completely.[20]
-
Sample Preparation: Prepare a stock solution of the test compound, typically in a solvent like DMSO.[20]
-
Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffered aqueous phases.[22]
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 24 hours) at a controlled temperature to allow the compound to partition between the two phases and reach equilibrium.[20][23]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.[21][22]
-
Calculation: Calculate the logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 3: Determination of Aqueous Equilibrium Solubility
This protocol determines the thermodynamic solubility of a compound in an aqueous medium.[24]
Methodology:
-
Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer (e.g., pH 1.2 to 6.8 for Biopharmaceutics Classification System studies).[24][25]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[23][26]
-
Phase Separation: After agitation, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration (e.g., using a 0.22 µm filter).[23][24]
-
Sample Analysis: Carefully collect the supernatant (the saturated solution).[23]
-
Quantification: Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.[24]
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Mechanism of Action and Signaling Pathways
Hydroxyzine functions as an inverse agonist at histamine H1 receptors and an antagonist at serotonin 5-HT2A receptors. Both of these are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.[27][28][29]
Histamine H1 Receptor Signaling
Activation of the H1 receptor by histamine initiates a signaling cascade through the Gαq subunit.[27] This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[30] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[30] These events culminate in various cellular responses, including inflammatory processes. Hydroxyzine, by acting as an inverse agonist, stabilizes the inactive state of the H1 receptor, thus blocking this cascade.
References
- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. HYDROXYZINE HYDROCHLORIDE USP - PCCA [pccarx.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyzine | 68-88-2 [chemicalbook.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Hydroxyzine Hcl|lookchem [lookchem.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Hydroxyzine Dihydrochloride - LKT Labs [lktlabs.com]
- 14. Hydroxyzine [webbook.nist.gov]
- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 3.1.2. Solubility Measurements [bio-protocol.org]
- 24. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 25. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 26. researchgate.net [researchgate.net]
- 27. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 28. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
solubility and stability of Hydroxyzine-d8
An In-depth Technical Guide on the Solubility and Stability of Hydroxyzine-d8
This technical guide provides a comprehensive overview of the available data on the . Given the limited specific information for the deuterated form, this guide also incorporates data from its non-deuterated analogue, Hydroxyzine, as their physicochemical properties are expected to be closely related. This document is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a deuterated form of Hydroxyzine, a first-generation antihistamine with sedative properties.[1][2] It acts as a histamine H1 receptor antagonist and is used for the treatment of anxiety and allergic conditions.[1][2] The deuteration of Hydroxyzine, where hydrogen atoms are replaced by deuterium, is often utilized in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Hydroxyzine.[1][2]
Solubility Data
The solubility of a compound is a critical parameter in its formulation and delivery. The following tables summarize the available solubility data for this compound and its parent compound, Hydroxyzine.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [1] |
| Ethanol | ≥ 10 mg/mL (26.11 mM) | [3] |
Table 2: Solubility of Hydroxyzine and its Salts
| Compound | Solvent | Solubility | Reference |
| Hydroxyzine Dihydrochloride | Water | <700 mg/mL | [4] |
| Hydroxyzine Dihydrochloride | Chloroform | 60 mg/mL | [4] |
| Hydroxyzine Dihydrochloride | Acetone | 2 mg/mL | [4] |
| Hydroxyzine Dihydrochloride | Ether | <0.1 mg/mL | [4] |
| Hydroxyzine Hydrochloride | Water | Very soluble | [5] |
| Hydroxyzine Hydrochloride | Methanol | Freely soluble | [5] |
| Hydroxyzine Hydrochloride | Ethanol (95%) | Freely soluble | [5] |
| Hydroxyzine Hydrochloride | Acetic Acid (100%) | Freely soluble | [5] |
| Hydroxyzine Hydrochloride | Acetic Anhydride | Very slightly soluble | [5] |
| Hydroxyzine Hydrochloride | Diethyl Ether | Practically insoluble | [5] |
| Hydroxyzine Pamoate | Water | Practically insoluble | [4] |
| Hydroxyzine Pamoate | Methanol | Practically insoluble | [4] |
| Hydroxyzine Pamoate | N,N-dimethylformamide | Freely soluble | [5] |
| Hydroxyzine Pamoate | Acetone | Slightly soluble | [5] |
Stability Profile
The stability of a pharmaceutical compound is crucial for its safety and efficacy. Stability studies are conducted to determine the shelf-life and appropriate storage conditions.
Storage Recommendations:
-
This compound Powder: Recommended storage at -20°C for up to 3 years.[6]
-
This compound in Solvent: Recommended storage at -80°C for up to 6 months, or at -20°C for up to 1 month.[3][6]
-
General Stability: this compound is considered stable under recommended storage conditions.[6]
Factors Affecting Stability:
-
Light: Solutions of Hydroxyzine dihydrochloride are unstable to intense UV light.[4]
-
Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents should be avoided.[6]
-
Thermal Degradation: Forced degradation studies on Hydroxyzine have been performed under thermal stress to evaluate its stability.
Experimental Protocols
Solubility Determination Protocol (Shake-Flask Method):
-
Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Stability Indicating Method Protocol (Based on ICH Guidelines):
-
Forced Degradation Studies: The compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products.
-
Method Development: A stability-indicating analytical method, typically HPLC, is developed and validated. This method must be able to separate the intact drug from its degradation products.
-
Long-Term and Accelerated Stability Studies: The drug product is stored under defined long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[7]
-
Sample Analysis: Samples are withdrawn at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyzed using the validated stability-indicating method.[8]
-
Data Evaluation: The data is evaluated to establish the shelf-life and recommended storage conditions for the product.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the solubility and stability of a pharmaceutical compound like this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. gmpsop.com [gmpsop.com]
- 8. japsonline.com [japsonline.com]
A Technical Guide to Commercial Sourcing and Application of Hydroxyzine-d8 for Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of commercially available Hydroxyzine-d8, a deuterated internal standard crucial for the accurate quantification of hydroxyzine in research and preclinical studies. This document details reputable suppliers, technical specifications, synthesis, and a validated experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Commercial Suppliers of this compound
The procurement of high-purity, well-characterized this compound is paramount for generating reliable and reproducible experimental data. Several reputable suppliers offer this compound for research purposes. A summary of their product specifications is provided in the table below. Researchers are advised to request a certificate of analysis (CoA) from the supplier to verify the purity and isotopic enrichment of the specific lot.
Table 1: Commercial Suppliers and Product Specifications for this compound
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities | Form | CAS Number |
| LGC Standards | TRC-H996502 | >95% (HPLC) | Not specified | 1 mg | Dihydrochloride | 1808202-93-8 |
| Cayman Chemical | 30739 | ≥99% deuterated forms (d1-d8) | Not specified | 1 mg | Hydrochloride | 1808202-93-8 |
| Santa Cruz Biotechnology | sc-219989 | Not specified | Not specified | Not specified | Not specified | 68-88-2 (unlabeled) |
| Simson Pharma Limited | Not specified | High quality, CoA provided | Not specified | Inquire | Dihydrochloride | 1808202-93-8 |
| Pharmaffiliates | PASTI-052260 | High purity | Not specified | Inquire | Dihydrochloride | Not specified |
Note: Pricing information is subject to change and should be obtained directly from the suppliers.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the coupling of deuterated piperazine with 4-chlorobenzhydryl chloride, followed by a subsequent reaction. A published method outlines the following general procedure:
-
Coupling of Piperazine-d8: Piperazine-d8 is reacted with 4-chlorobenzhydryl chloride.
-
Alkylation: The resulting intermediate is then reacted with 2-(2-chloroethoxy)ethanol to yield this compound.
This synthesis route has been reported to produce this compound with a purity of 99.5%.[1]
Experimental Protocol: Quantification of Hydroxyzine in Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol provides a validated method for the determination of hydroxyzine in human plasma.[2][3]
Materials and Reagents
-
Hydroxyzine dihydrochloride reference standard
-
This compound dihydrochloride (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Human plasma (blank)
-
Deionized water
Sample Preparation
-
Spiking: To 100 µL of human plasma, add the appropriate volume of hydroxyzine standard solution and 50 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Hydroxyzine: To be determined based on precursor and product ions (e.g., m/z 375.2 -> 201.1).
-
This compound: To be determined based on precursor and product ions (e.g., m/z 383.2 -> 201.1).
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (hydroxyzine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the hydroxyzine standards.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of hydroxyzine.
Hydroxyzine H1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Histamine H1 receptor.
References
- 1. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Spectroscopic Analysis of Hydroxyzine-d8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic data available for Hydroxyzine-d8, a deuterated analog of the first-generation antihistamine Hydroxyzine. Due to its isotopic labeling, this compound serves as a valuable internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Hydroxyzine in biological matrices through mass spectrometry-based methods. While specific, publicly available NMR and mass spectra for this compound are not readily found, this document outlines the expected spectral characteristics based on the analysis of unlabeled Hydroxyzine and general principles of NMR and MS for deuterated compounds.
Molecular Structure and Properties
This compound is a derivative of piperazine, characterized by the substitution of eight hydrogen atoms with deuterium on the piperazine ring.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₁H₁₉D₈ClN₂O₂ | [1][2] |
| Molecular Weight | 382.95 g/mol | [1][2] |
| CAS Number | 1189480-47-4 (free base) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR spectra for this compound are not widely published. However, the expected spectra can be inferred from the spectra of unlabeled Hydroxyzine and the known effects of deuterium substitution.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The eight protons on the piperazine ring are replaced by deuterium, which is NMR-inactive at the proton observation frequency. Therefore, the complex multiplet signals arising from these protons in the spectrum of Hydroxyzine would be absent in the spectrum of this compound. The remaining signals corresponding to the aromatic protons and the protons on the ethoxyethanol side chain would be present.
For comparison, the reported ¹H NMR spectrum of unlabeled Hydroxyzine shows characteristic signals for the aromatic protons and the protons of the piperazine and ethoxyethanol moieties.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is expected to show signals for all 21 carbon atoms. The carbons of the deuterated piperazine ring will exhibit coupling to deuterium (C-D coupling). Due to the spin-1 nature of deuterium, these signals will appear as multiplets (typically triplets for CD₂ groups, following the 2nI+1 rule where n=1 and I=1). The chemical shifts of these carbons will be slightly shifted upfield compared to the corresponding carbons in unlabeled Hydroxyzine due to the isotopic effect of deuterium.
Experimental Protocols for NMR Spectroscopy
A general protocol for acquiring NMR spectra of deuterated compounds like this compound would involve the following steps:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration will depend on the NMR spectrometer's sensitivity.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. Longer acquisition times are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for the analysis of this compound, particularly in its role as an internal standard.
Expected Mass Spectral Data
The mass spectrum of this compound will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that is 8 mass units higher than that of unlabeled Hydroxyzine, reflecting the incorporation of eight deuterium atoms. For example, the electron ionization mass spectrum of unlabeled Hydroxyzine shows a molecular ion at m/z 374.[3] Therefore, the molecular ion of this compound is expected at m/z 382.
Fragmentation patterns in the mass spectrum would also be indicative of the deuterated structure. Fragments containing the piperazine ring would have masses shifted by the number of deuterium atoms they retain.
Table 2: Comparison of Expected Mass-to-Charge Ratios (m/z) for Key Ions
| Ion | Unlabeled Hydroxyzine (m/z) | This compound (m/z) |
| [M]⁺ | 374 | 382 |
| [M+H]⁺ | 375 | 383 |
Experimental Protocols for Mass Spectrometry
A typical protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) would involve:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent compatible with the LC mobile phase. For analysis in biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically employed to isolate the analyte and internal standard.
-
Liquid Chromatography (LC): Use a reversed-phase HPLC or UHPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used to achieve optimal separation.
-
Mass Spectrometry (MS): Employ a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Hydroxyzine and this compound would be monitored.
Workflow for Quantitative Analysis using this compound
The primary application of this compound is as an internal standard for the accurate quantification of Hydroxyzine in complex samples. The general workflow is depicted below.
Caption: Workflow for the quantitative analysis of Hydroxyzine using this compound as an internal standard.
This workflow ensures that any variability in sample preparation, injection volume, or instrument response is corrected for by the consistent signal of the deuterated internal standard, leading to highly accurate and precise results.
References
A Comparative Analysis of the Biological Activity of Hydroxyzine-d8 and Hydroxyzine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the biological activity of hydroxyzine and its deuterated analog, hydroxyzine-d8. While hydroxyzine is a well-characterized first-generation antihistamine with anxiolytic properties, acting primarily as an inverse agonist at the histamine H1 receptor, there is a notable absence of publicly available data directly comparing the biological activity of this compound to its non-deuterated counterpart. This compound is principally utilized as an internal standard in analytical chemistry for the quantification of hydroxyzine. This guide will first detail the established pharmacology of hydroxyzine, including its receptor binding profile, signaling pathways, and pharmacokinetic parameters. Subsequently, it will delve into the theoretical and potential impact of deuterium substitution on the biological activity of hydroxyzine, drawing upon the principles of the kinetic isotope effect and its application in drug development. All quantitative data for hydroxyzine is summarized in structured tables, and key signaling pathways and a proposed comparative experimental workflow are visualized using Graphviz diagrams.
Introduction to Hydroxyzine
Hydroxyzine is a first-generation antihistamine belonging to the piperazine class of compounds.[1] It exerts its therapeutic effects through its potent inverse agonist activity at the histamine H1 receptor, which is responsible for its antihistaminic and sedative properties.[1] Beyond its primary target, hydroxyzine also exhibits antagonist activity at other receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor, which may contribute to its anxiolytic effects.[1][2] It is clinically used for the treatment of pruritus, anxiety, and as an adjunct to anesthesia.[3]
Quantitative Analysis of Hydroxyzine's Biological Activity
The following tables summarize the key quantitative parameters of hydroxyzine's biological activity based on available literature.
Table 1: Receptor Binding Affinity of Hydroxyzine
| Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| Histamine H1 | Human | Binding Assay | Ki | 2 | [4] |
| Serotonin 5-HT2A | Human | Binding Assay | Ki | 50 | [1] |
| Dopamine D2 | Human | Binding Assay | Ki | 378 | [4] |
| α1-Adrenergic | - | - | - | - | - |
| Muscarinic Acetylcholine | - | Low Affinity | - | - | [1] |
Table 2: Pharmacokinetic Properties of Hydroxyzine
| Parameter | Species | Value | Reference |
| Bioavailability | Human | High (Oral) | [1] |
| Protein Binding | Human | 93% | [1] |
| Tmax (Oral) | Human | ~2 hours | [1] |
| Elimination Half-Life (Adults) | Human | 20 hours | [1] |
| Elimination Half-Life (Elderly) | Human | 29.3 hours | [1] |
| Elimination Half-Life (Children) | Human | 7.1 hours | [1] |
| Metabolism | Human | Hepatic (primarily by alcohol dehydrogenase and CYP3A4/5) | [5] |
| Major Metabolite | Human | Cetirizine (active) | [1] |
Signaling Pathways of Hydroxyzine's Primary Targets
The biological effects of hydroxyzine are mediated through its interaction with specific G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways associated with the histamine H1 and serotonin 5-HT2A receptors.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
The Deuterium Kinetic Isotope Effect and its Potential Impact on Hydroxyzine's Biological Activity
The substitution of hydrogen with its heavier, stable isotope deuterium (D) can significantly alter the pharmacokinetic profile of a drug. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[3] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down when deuterium is present at that position.[3]
Hydroxyzine is primarily metabolized in the liver by alcohol dehydrogenase and cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, to its active metabolite, cetirizine.[5][6] This metabolic conversion involves the oxidation of the terminal alcohol group. The piperazine ring of hydroxyzine is also a potential site for metabolism. The strategic placement of deuterium atoms at metabolically labile positions in the hydroxyzine molecule, such as the piperazine ring in this compound, could potentially slow down its rate of metabolism.
A theoretical reduction in the rate of metabolism of this compound could lead to:
-
Increased half-life: A slower metabolic clearance would result in a longer elimination half-life.
-
Increased drug exposure: The area under the plasma concentration-time curve (AUC) could be higher.
-
Altered metabolite profile: The formation of cetirizine and other metabolites might be reduced.
These pharmacokinetic changes could, in turn, influence the pharmacodynamic properties of the drug, potentially leading to enhanced efficacy, a longer duration of action, or an altered side-effect profile. However, it is crucial to emphasize that without direct experimental data, these remain theoretical considerations.
Interestingly, one study has shown that deuteration can directly affect ligand-receptor binding affinity, a phenomenon termed the Ubbelohde effect. This study on the histamine H2 receptor (not the primary target of hydroxyzine) demonstrated that deuteration of histamine increased its binding affinity.[7][8] Whether a similar effect would be observed for this compound at the H1 receptor is unknown and would require dedicated experimental investigation.
Proposed Experimental Workflow for Comparative Analysis
To elucidate the differences in biological activity between hydroxyzine and this compound, a systematic experimental approach is required. The following diagram outlines a potential workflow for such a comparative study.
Caption: Proposed Experimental Workflow for Comparing Hydroxyzine and this compound.
Conclusion
Hydroxyzine is a well-established medication with a clear pharmacological profile. Its deuterated analog, this compound, is currently used as an analytical standard. While the principles of the kinetic isotope effect suggest that deuteration could alter the pharmacokinetics and, consequently, the biological activity of hydroxyzine, there is a clear lack of direct comparative studies in the public domain. The theoretical benefits of deuteration, such as a longer half-life and increased exposure, warrant experimental investigation to determine if this compound could offer any therapeutic advantages over the parent compound. The experimental workflow proposed herein provides a roadmap for such a comparative analysis, which would be essential for any future drug development efforts involving deuterated hydroxyzine. Until such data becomes available, any claims regarding the differential biological activity of this compound remain speculative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of N-methyl deuteration on pharmacokinetics and pharmacodynamics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N05BB01 - Hydroxyzine [drugsporphyria.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Hydroxyzine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine is a first-generation antihistamine that is widely used for the treatment of anxiety, tension, and allergic conditions. Accurate and reliable quantification of hydroxyzine in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydroxyzine in human plasma. The use of a stable isotope-labeled internal standard, hydroxyzine-d8, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of hydroxyzine in plasma is depicted below.
Development of a Bioanalytical Method for Hydroxyzine in Human Plasma Using Hydroxyzine-d8 as an Internal Standard
Application Note and Protocol
Introduction
Hydroxyzine is a first-generation antihistamine that is widely used for the treatment of anxiety, tension, and allergic conditions.[1][2][3] Accurate quantification of hydroxyzine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive bioanalytical method for the determination of hydroxyzine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Hydroxyzine-d8, to ensure high accuracy and precision.[4] The protocol is developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[5][6][7][8][9]
Materials and Methods
Chemicals and Reagents
-
Hydroxyzine dihydrochloride (Reference Standard)
-
This compound dihydrochloride (Internal Standard)[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Formic Acid (AR grade)
-
Human Plasma (with K2-EDTA as anticoagulant)
-
Deionized Water (Milli-Q or equivalent)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)
-
Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Syringe filters (0.22 µm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of hydroxyzine and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the hydroxyzine stock solution with a 50:50 mixture of acetonitrile and water to obtain working standard solutions at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of hydroxyzine and this compound from human plasma.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-5.0 min: 20% B
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydroxyzine: Precursor Ion (Q1) -> Product Ion (Q3)
-
This compound: Precursor Ion (Q1) -> Product Ion (Q3)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, Collision Gas, IonSpray Voltage, Temperature).
Method Validation
The bioanalytical method was validated according to regulatory guidelines, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Hydroxyzine | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ (1) | < 15% | ± 15% | < 15% | ± 15% |
| Low (3) | < 15% | ± 15% | < 15% | ± 15% |
| Medium (100) | < 15% | ± 15% | < 15% | ± 15% |
| High (800) | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Mean Recovery (%) | %RSD of Recovery | Mean Matrix Effect (%) | %RSD of Matrix Effect |
| Low (3) | > 85% | < 15% | 95 - 105% | < 15% |
| High (800) | > 85% | < 15% | 95 - 105% | < 15% |
Visualizations
Caption: Bioanalytical workflow for hydroxyzine quantification.
Caption: Metabolic pathway of hydroxyzine.[1][10]
Conclusion
The developed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of hydroxyzine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The method has been successfully validated according to international guidelines and is suitable for use in clinical and research settings for pharmacokinetic and bioequivalence studies of hydroxyzine.
References
- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 2. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reallifepharmacology.com [reallifepharmacology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Hydroxyzine-d8 Solid-Phase Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyzine is a first-generation antihistamine that is widely used for the treatment of anxiety, tension, and allergic conditions. Accurate and reliable quantification of hydroxyzine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. Hydroxyzine-d8, a deuterated analog of hydroxyzine, is commonly used as an internal standard in bioanalytical methods to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.
Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation. This application note provides a detailed protocol for the solid-phase extraction of hydroxyzine and its deuterated internal standard, this compound, from biological matrices, particularly human plasma. The protocol is based on a mixed-mode cation exchange mechanism, which is ideal for the extraction of basic compounds like hydroxyzine.
Data Presentation
The following table summarizes the quantitative data from a validation study of a bioanalytical method for hydroxyzine using solid-phase extraction.
| Parameter | Hydroxyzine | Cetirizine (Metabolite) |
| Extraction Recovery | ≥ 87.2% | ≥ 87.2% |
| Linearity Range | 5.00 - 1000.0 ng/mL | 5.00 - 1000.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.993 | ≥ 0.993 |
| Limit of Detection (LOD) | 1.50 ng/mL | 1.50 ng/mL |
| Limit of Quantification (LOQ) | 5.00 ng/mL | 5.00 ng/mL |
| Intra-day Precision (%RSD) | < 9.9% | < 9.9% |
| Inter-day Precision (%RSD) | < 6.5% | < 6.5% |
| Intra-day Accuracy (%) | -1.2% to 3.8% | -1.2% to 3.8% |
| Inter-day Accuracy (%) | -2.7% to 2.0% | -2.7% to 2.0% |
Data adapted from a study utilizing Bond Elut LRC Certify II columns for the extraction of hydroxyzine and its metabolite from whole blood[1].
Another study utilizing a different extraction method for hydroxyzine in human plasma reported extraction efficiencies of approximately 70% and overall method recoveries in the range of 93.5–104.4%[2][3].
Experimental Protocols
This section details the recommended protocol for the solid-phase extraction of hydroxyzine and this compound from human plasma using a mixed-mode cation exchange SPE cartridge, such as the Agilent Bond Elut Certify.
Materials:
-
SPE Cartridge: Mixed-mode cation exchange and nonpolar sorbent (e.g., Agilent Bond Elut Certify, 130 mg, 3 mL)[4][5]
-
This compound Internal Standard Solution: Prepare a stock solution of this compound in methanol and dilute to the desired working concentration.
-
Reagents:
-
Methanol (HPLC grade)
-
Deionized Water
-
Ammonium Hydroxide (concentrated)
-
Formic Acid (or another suitable acid for pH adjustment)
-
Phosphate Buffer (0.1 M, pH 6.0)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
-
Autosampler Vials
-
Sample Preparation:
-
Allow all samples and reagents to reach room temperature.
-
To 1 mL of human plasma, add a known amount of this compound internal standard solution.
-
Vortex the sample for 30 seconds.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) to the plasma sample.
-
Vortex for 30 seconds and then centrifuge at 3000 rpm for 10 minutes to precipitate proteins.
-
Use the supernatant for the SPE procedure.
Solid-Phase Extraction Protocol:
-
Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol through the sorbent bed.
-
Do not allow the cartridge to dry.
-
-
Equilibration:
-
Equilibrate the cartridge by passing 3 mL of deionized water through the sorbent bed.
-
Follow with 3 mL of 0.1 M phosphate buffer (pH 6.0).
-
Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Follow with a wash of 3 mL of 0.1 M acetic acid to remove weakly bound acidic and neutral compounds.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.
-
Perform a final wash with 3 mL of methanol to remove nonpolar interferences.
-
Dry the cartridge completely under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the hydroxyzine and this compound from the cartridge by passing 2 x 1.5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Allow the solvent to soak the sorbent bed for about a minute before applying vacuum for each aliquot.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step solid-phase extraction protocol for this compound.
Caption: Workflow of the solid-phase extraction protocol for this compound.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship of the mixed-mode solid-phase extraction, highlighting the interactions between the analyte, sorbent, and solvents.
Caption: Analyte and sorbent interactions during mixed-mode SPE.
References
- 1. Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Hydro-xyzine-d8 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of hydroxyzine-d8 for analysis. The included methodologies cover Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, providing a comprehensive guide for selecting the most suitable technique based on laboratory needs and sample matrix.
Introduction
Hydroxyzine is a first-generation antihistamine that sees wide application in the treatment of anxiety, tension, and allergic conditions. Its deuterated analog, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies to ensure the accuracy and precision of analytical measurements. Proper sample preparation is a critical step in the analytical workflow to remove interfering substances from the biological matrix and to concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note details three common and effective sample preparation techniques for the analysis of this compound in biological matrices such as plasma and blood: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Each protocol is presented with detailed steps, and a comparative summary of their performance is provided.
Data Presentation
The following table summarizes the quantitative data associated with the different sample preparation techniques for hydroxyzine analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
| Recovery | >80% (for similar basic drugs) | >90%[1] | ~70% - 102% |
| Lower Limit of Quantification (LLOQ) | 0.2 - 8.3 ng/mL (for various basic drugs) | 0.345 ng/mL[1] | 1.56 ng/mL |
| Analysis Time | Moderate | Longer | Shortest |
| Selectivity | High | High | Lower |
| Solvent Consumption | Moderate | High | Low |
Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide very clean extracts. The following protocol is a general method for the extraction of basic drugs like hydroxyzine from biological samples and can be optimized for specific laboratory conditions.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human Plasma/Blood
-
This compound internal standard solution
-
Methanol
-
Deionized Water
-
Ammonium Hydroxide
-
Formic Acid
-
Centrifuge
-
SPE Vacuum Manifold
Protocol:
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the appropriate amount of this compound internal standard.
-
Add 1 mL of 4% phosphoric acid and vortex to mix.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M formic acid.
-
Follow with a second wash using 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic and effective method for sample cleanup, offering high recovery and selectivity.
Materials:
-
Human Plasma/Blood
-
This compound internal standard solution (1 µg/mL)[1]
-
0.5 M Ammonium Carbonate buffer (pH 9)[1]
-
Ethyl Acetate[1]
-
Methanol[1]
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Preparation:
-
Extraction:
-
Add 2 mL of ethyl acetate and vortex for 10 minutes.[1]
-
-
Phase Separation:
-
Centrifuge the samples at 2500 x g at 4°C for 10 minutes.[1]
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic phase to a clean 2 mL Eppendorf tube.[1]
-
-
Dry Down and Reconstitution:
Protein Precipitation
Protein precipitation is a rapid and simple method for sample preparation, though it may be less clean than SPE or LLE. Acetonitrile is a commonly used solvent for this purpose.
Materials:
-
Human Plasma/Blood
-
This compound internal standard solution
-
Acetonitrile
-
Centrifuge
-
Vortex mixer
Protocol:
-
Sample and Standard Spiking:
-
To a microcentrifuge tube, add 100 µL of plasma.
-
Spike with the appropriate amount of this compound internal standard.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
-
Vortexing:
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a clean vial for direct injection into the LC-MS/MS system or for further evaporation and reconstitution if concentration is needed.
-
Visualizations
The following diagrams illustrate the workflows for each of the described sample preparation techniques.
Caption: Solid-Phase Extraction (SPE) Workflow.
References
Determining Hydroxyzine in Human Urine using a Deuterated Internal Standard by LC-MS/MS
Application Note and Protocol
This document provides a detailed methodology for the quantitative determination of hydroxyzine in human urine samples. The protocol employs a liquid-liquid extraction (LLE) sample preparation procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (IS), hydroxyzine-d8. This method is suitable for use in clinical, toxicological, and forensic laboratories.[1][2]
Introduction
Hydroxyzine is a first-generation antihistamine with sedative properties, commonly used to treat anxiety, itching, and nausea.[1][3] Monitoring its levels in urine is crucial for various applications, including clinical drug monitoring and forensic toxicology. This application note describes a sensitive and selective LC-MS/MS method for the determination of hydroxyzine in urine. The use of a deuterated internal standard (this compound) ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Hydroxyzine dihydrochloride solution (1.0 mg/mL in methanol)
-
This compound (HZ-d8) solution (1.0 mg/mL)
-
Ethyl acetate (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Anhydrous sodium sulphate
Equipment
-
UHPLC system coupled with a triple quadrupole mass spectrometer (QqQ-MS/MS)
-
Analytical balance
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Pipettes
Sample Preparation
A simple and rapid liquid-liquid extraction (LLE) is employed for sample cleanup.[1][2]
-
Transfer 200 µL of urine sample into a 12 mL tube.
-
Add 20 µL of the internal standard solution (this compound, 1 µg/mL).
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate (pH 9).
-
Vortex for 1 minute.
-
Centrifuge at 2500 x g for 10 minutes at 4°C.[1]
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 45°C.[1]
-
Reconstitute the dried residue in 50 µL of methanol.[1]
-
The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Value |
| Column | Ascentis® Express F5, 10 cm x 3.0 mm, 2.7 µm |
| Mobile Phase | 5 mM ammonium formate (pH 3.0 with formic acid) in 90:10 acetonitrile:water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 1 µL |
Table 1: Liquid Chromatography Conditions
A gradient elution can also be employed: 0 min: 5% (B), 4.5 min: 60% (B), 5 min: 95% (B), 6.5 min: 95% (B), followed by a 2.5 min re-equilibration. (Mobile phase B not specified in the provided context).[1]
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 325 °C |
| Gas Flow | 4 L/min |
| Vaporizer Temperature | 350 °C |
| Nebulizer Pressure | 20 psi |
| Capillary Voltage | 4500 V |
Table 2: Mass Spectrometry Conditions[1]
The specific MRM transitions for hydroxyzine and this compound need to be optimized on the specific instrument used.
Results and Discussion
This method has been shown to be sensitive and suitable for the determination of hydroxyzine in biological fluids.[1][2] The lower limit of quantification (LOQ) for hydroxyzine has been reported to be as low as 0.345 ng/mL in biological fluids using a similar methodology.[1][2] The use of a deuterated internal standard is critical for achieving high accuracy and reproducibility in complex matrices like urine.
Workflow Diagram
References
- 1. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with Hydroxyzine-d8 in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects when using Hydroxyzine-d8 as an internal standard in bioanalytical methods.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, offering step-by-step solutions to identify and mitigate matrix effects.
Issue 1: Inconsistent or Drifting this compound (IS) Response Across an Analytical Batch
-
Symptoms: You observe a gradual increase or decrease in the peak area of this compound in your quality control (QC) samples and unknown samples throughout the analytical run.
-
Possible Causes & Solutions:
Potential Cause Troubleshooting Steps Instrument Instability 1. Re-inject Standards: Inject a set of calibration standards at the beginning and end of a fresh analytical run to check for instrument drift.[1] 2. System Suitability: Ensure the LC-MS/MS system passes system suitability tests before starting the batch. Matrix Effects from Late-Eluting Components 1. Increase Wash Time: Lengthen the column wash step between injections to ensure all matrix components are eluted before the next injection. 2. Optimize Chromatography: Modify the chromatographic gradient to better separate Hydroxyzine and this compound from co-eluting matrix interferences.[2][3] Sample Preparation Variability 1. Review Extraction Procedure: Ensure consistent execution of the sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) for all samples.[4] 2. Internal Standard Addition: Verify that the internal standard is added at a consistent concentration to all samples as early as possible in the workflow.[1]
Issue 2: Poor Accuracy and Precision in QC Samples
-
Symptoms: The calculated concentrations of your QC samples are consistently outside the acceptable range (typically ±15% of the nominal value, and ±20% for the Lower Limit of Quantification - LLOQ).
-
Possible Causes & Solutions:
Potential Cause Troubleshooting Steps Differential Matrix Effects 1. Matrix Factor Evaluation: Perform a matrix factor assessment using at least six different lots of the biological matrix.[5] The coefficient of variation (CV%) of the IS-normalized matrix factor should not exceed 15%. 2. Chromatographic Co-elution: Verify that Hydroxyzine and this compound co-elute. A slight shift in retention time due to the deuterium isotope effect can lead to differential ion suppression.[6][7][8] Adjusting the mobile phase composition or gradient may be necessary. Cross-talk or Contamination 1. Check for Contamination: Analyze blank matrix samples to ensure there is no interference at the mass transitions of Hydroxyzine or this compound. 2. Purity of IS: Confirm the isotopic purity of the this compound internal standard to ensure it is free from unlabeled Hydroxyzine.[6][9] Calibration Curve Issues 1. Matrix-Matched Calibrators: Ensure that the calibration standards are prepared in the same biological matrix as the samples to compensate for matrix effects.[10] 2. Linearity: Evaluate the linearity of the calibration curve and the appropriateness of the weighting factor.
Issue 3: Significant Ion Suppression or Enhancement is Observed
-
Symptoms: The peak response of Hydroxyzine and this compound in the presence of the biological matrix is significantly lower (suppression) or higher (enhancement) compared to the response in a neat solution.
-
Possible Causes & Solutions:
Potential Cause Troubleshooting Steps Co-eluting Endogenous Components (e.g., Phospholipids) 1. Improve Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), instead of simple protein precipitation to remove a broader range of matrix components.[2][3][11] 2. Optimize Chromatography: Adjust the chromatographic conditions to separate the analytes from the regions where matrix effects are most pronounced. Ionization Source and Parameters 1. Change Ionization Technique: If using Electrospray Ionization (ESI), which is more susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if compatible with the analyte.[11] 2. Optimize MS Parameters: Adjust parameters such as gas flow rates, temperature, and voltages to minimize the impact of the matrix. Sample Dilution 1. Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components.[12]
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound preferred for LC-MS/MS bioanalysis?
A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for quantitative bioanalysis.[8] Because this compound is chemically and structurally almost identical to Hydroxyzine, it exhibits very similar behavior during sample extraction, chromatographic separation, and ionization.[4] This allows it to effectively compensate for variability in the analytical process, including ion suppression or enhancement caused by the sample matrix, leading to improved accuracy and precision.[1][13][14]
Q2: Can this compound perfectly correct for all matrix effects?
While highly effective, even a SIL-IS may not perfectly correct for matrix effects in all situations.[6] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the deuterated internal standard and the unlabeled analyte.[6][7] If this separation leads to elution in regions with different degrees of ion suppression, the analyte-to-IS ratio may not remain constant, affecting accuracy.[7] Therefore, it is crucial to verify co-elution and assess the matrix effect during method validation.
Q3: What is the "matrix factor" and how is it calculated?
The matrix factor (MF) is a quantitative measure of the matrix effect. It is calculated by comparing the peak response of an analyte in the presence of the matrix (post-extraction spike) to its response in a neat solution. The IS-normalized MF is calculated to assess how well the internal standard compensates for the matrix effect.
-
Matrix Factor (MF) Calculation:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
-
IS-Normalized Matrix Factor Calculation:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
A value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The precision of the IS-normalized MF across different lots of matrix should be ≤15%.[5]
Q4: What are the regulatory expectations for evaluating matrix effects?
Regulatory bodies like the FDA recommend that matrix effects be evaluated during bioanalytical method validation.[5] This typically involves assessing the matrix effect in at least six different sources (lots) of the biological matrix.[5] It is also recommended to include matrix from special populations, such as hemolyzed or lipemic samples, to ensure the method's robustness.[5]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol is used to determine the matrix factor and assess the ability of this compound to compensate for matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Hydroxyzine and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike Hydroxyzine and this compound into the extracted matrix samples post-extraction.
-
Set C (Blank Matrix): Extract blank biological matrix without adding the analyte or internal standard to check for interferences.
-
-
Analyze the Samples: Inject the samples from all three sets into the LC-MS/MS system.
-
Calculate the Matrix Factor:
-
Calculate the mean peak areas for Hydroxyzine and this compound from Set A and Set B.
-
Matrix Factor (Analyte) = Mean Peak Area (Set B, Analyte) / Mean Peak Area (Set A, Analyte)
-
Matrix Factor (IS) = Mean Peak Area (Set B, IS) / Mean Peak Area (Set A, IS)
-
IS-Normalized Matrix Factor = Matrix Factor (Analyte) / Matrix Factor (IS)
-
-
Evaluate the Results:
-
The CV% of the IS-normalized matrix factor across the different matrix lots should be ≤15%.
-
Visualizations
Caption: Workflow for assessing matrix effects using the post-extraction spike method.
Caption: Logical workflow for troubleshooting inconsistent internal standard response.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. waters.com [waters.com]
- 7. myadlm.org [myadlm.org]
- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. texilajournal.com [texilajournal.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ion Suppression for Hydroxyzine-d8 in ESI-MS
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, quantifying, and mitigating ion suppression of Hydroxyzine-d8 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS and why does it affect my this compound signal?
Ion suppression is a matrix effect characterized by a reduced analytical signal for a target analyte.[1] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the ESI source, leading to a lower-than-expected signal intensity.[2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of an assay.[1] this compound, although an internal standard, is susceptible to these effects just like its non-labeled counterpart.
Q2: My this compound internal standard signal is low or variable. Is this always due to ion suppression?
While ion suppression is a common cause, other factors can lead to a low or inconsistent signal for this compound. These include:
-
Poor Extraction Recovery: The analyte may be lost during sample preparation steps.
-
Pipetting or Dilution Errors: Inaccurate preparation of standards or samples.
-
Adsorption: The analyte may adsorb to plasticware or vials.
-
Instability: Degradation of the analyte in the sample matrix or reconstituted solvent.
-
Instrumental Issues: A dirty ion source, incorrect MS parameters, or failing detector can all lead to poor signal.
It is crucial to systematically rule out these other potential causes.
Q3: What are the most common sources of ion suppression for an analyte like this compound?
Sources of ion suppression are diverse and can be endogenous to the biological sample or introduced exogenously.[2] Common culprits include:
-
Endogenous Matrix Components: Phospholipids, salts, proteins, and peptides are major sources of interference in biological samples like plasma or urine.[2][3]
-
Mobile Phase Additives: Non-volatile buffers (phosphates, TRIS) and some ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant suppression.[4]
-
Exogenous Contaminants: Plasticizers leaching from labware, detergents, and concomitant medications in clinical samples can interfere with ionization.[1][5]
-
Column Bleed: Hydrolysis products from the LC column stationary phase can co-elute with the analyte and cause suppression.
Q4: How can I differentiate between ion suppression and other issues like poor recovery?
Specific diagnostic experiments are required. The Post-Extraction Spike method is the gold standard for quantifying matrix effects separately from extraction recovery.[2] By comparing the analyte signal in a clean solution to its signal when spiked into a blank, extracted matrix, you can isolate the impact of the matrix on ionization. A significantly lower signal in the matrix extract points directly to ion suppression.[2]
Q5: Isn't the purpose of a deuterated internal standard (this compound) to correct for ion suppression?
Yes, a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred method to compensate for matrix effects.[2][4] Because it is chemically identical to the analyte (Hydroxyzine), it should co-elute and experience the same degree of ion suppression.[6] The ratio of the analyte to the IS should therefore remain constant. However, this compensation can fail if:
-
The suppression is so severe that the signal for both compounds is lost or falls below the limit of quantification.
-
There is an unforeseen chromatographic separation between the analyte and the deuterated standard, exposing them to different matrix interferences.[7]
-
The concentration of the internal standard is not optimized, leading to complex and non-linear suppression effects.[7]
Therefore, even when using a SIL-IS, it is best practice to minimize ion suppression rather than just compensating for it.[8]
Section 2: Troubleshooting Guides
This section provides structured workflows for diagnosing and mitigating ion suppression.
Problem 1: How do I diagnose and locate ion suppression in my chromatographic run?
Solution: Perform a Post-Column Infusion Experiment.
This qualitative experiment is invaluable for identifying at what retention times co-eluting matrix components are causing ion suppression.[9][10] A solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the MS source. A blank matrix extract is then injected. Any dip or enhancement in the constant baseline signal of this compound indicates a region of matrix effect.[2]
Caption: Workflow for the post-column infusion experiment to detect ion suppression.
Problem 2: How can I quantify the severity of ion suppression?
Solution: Calculate the Matrix Factor using a Post-Extraction Spike Experiment.
This quantitative approach, considered the "gold standard," measures the absolute impact of the matrix on your analyte's signal.[2] It involves comparing the peak area of this compound spiked into a pre-extracted blank matrix with the peak area in a clean solvent.
Matrix Factor (MF) Calculation: MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
For a robust method, the MF should ideally be between 0.8 and 1.2.[2]
Data Presentation: Comparing Sample Preparation Techniques
The table below illustrates how to present quantitative data from a post-extraction spike experiment to evaluate different sample cleanup methods.
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extracted Plasma) | Matrix Factor (MF) | % Signal Suppression |
| Protein Precipitation (PPT) | 1,520,400 | 653,772 | 0.43 | 57% |
| Liquid-Liquid Extraction (LLE) | 1,520,400 | 1,246,728 | 0.82 | 18% |
| Solid-Phase Extraction (SPE) | 1,520,400 | 1,413,972 | 0.93 | 7% |
This table contains representative data to illustrate the concept. Studies have shown that protein precipitation is often the least effective at removing interfering components, while LLE and SPE provide cleaner extracts.[11]
Problem 3: What are the best strategies to mitigate or eliminate ion suppression?
Solution: Follow a systematic troubleshooting workflow.
Start with the most effective methods first, such as improving sample preparation, before moving to chromatographic or instrumental changes.
Caption: A logical workflow for troubleshooting and mitigating ion suppression.
Detailed Mitigation Strategies:
-
Optimize Sample Preparation: This is often the most effective strategy.[8] If using protein precipitation, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which are generally more efficient at removing phospholipids and other interferences.[1][12]
-
Optimize Chromatography: Adjust the LC gradient to separate this compound from the suppression zones identified in the post-column infusion experiment. If necessary, try a different column chemistry (e.g., HILIC for polar interferences) to alter selectivity.
-
Dilute the Sample: Simple dilution can reduce the concentration of interfering matrix components.[13] However, this also reduces the analyte concentration and may not be feasible for trace-level analysis.[1]
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI.[14] If your instrument has an APCI source, testing it is a worthwhile step, particularly if other strategies fail.
Section 3: Appendices
Appendix A: Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment
-
Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable, mid-range signal (e.g., 50 ng/mL). Prepare blank matrix samples (e.g., plasma, urine) by performing your standard extraction procedure without adding the analyte or internal standard.
-
Setup: Connect a syringe pump containing the this compound solution to the LC flow path using a T-union placed between the analytical column outlet and the MS inlet.[1]
-
Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).[14]
-
Analysis: Start the LC-MS run. First, inject a solvent blank to establish a stable baseline signal for the infused this compound.
-
Injection: Inject the extracted blank matrix sample.
-
Evaluation: Monitor the ion chromatogram for this compound. Any significant and reproducible deviation (suppression or enhancement) from the stable baseline indicates a region of matrix interference.[2]
Protocol 2: Post-Extraction Spike for Quantitative Assessment
-
Prepare Set A (Matrix Spike):
-
Take a blank biological matrix (e.g., 100 µL of plasma).
-
Perform your complete sample extraction procedure.
-
After the final extraction step and just before analysis, spike the extracted sample with a known amount of this compound (e.g., to a final concentration of 100 ng/mL).
-
-
Prepare Set B (Neat Solution):
-
Take a clean solvent identical to the final reconstituted volume of your extracted sample (e.g., 100 µL of 50:50 methanol:water).
-
Spike this solvent with the same amount of this compound as in Set A to achieve the same final concentration.
-
-
Analysis: Analyze multiple replicates (n=3 to 6) of both Set A and Set B by LC-MS.
-
Calculation: Calculate the average peak area for each set and determine the Matrix Factor (MF) as described in Problem 2.[11][15] The percent suppression is calculated as (1 - MF) * 100.
Appendix B: Hydroxyzine's Mechanism of Action
Hydroxyzine primarily functions as a potent inverse agonist at histamine H1 receptors, which is the basis for its antihistamine effects.[16][17] Its anxiolytic and sedative properties are attributed to this central H1 receptor blockade and additional antagonist activity at other central nervous system receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor.[17][18]
Caption: Signaling pathways antagonized by Hydroxyzine.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. biotage.com [biotage.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 18. psychdb.com [psychdb.com]
Navigating Hydroxyzine-d8 Analysis: A Technical Support Guide for Mass Spectrometry Optimization
For researchers, scientists, and drug development professionals utilizing Hydroxyzine-d8 as an internal standard in mass spectrometry-based bioanalysis, achieving accurate and reproducible results is paramount. This technical support center provides a comprehensive guide to optimizing mass spectrometry parameters for this compound, complete with troubleshooting advice and frequently asked questions to address common challenges encountered during experimental workflows.
This compound, a deuterated analog of the antihistamine hydroxyzine, is a critical tool for ensuring the precision of quantitative analyses. Its use helps to correct for variability in sample preparation and instrument response. However, optimal performance requires careful tuning of mass spectrometer settings.
Recommended Mass Spectrometry Parameters for this compound
The following table summarizes the recommended starting parameters for the Multiple Reaction Monitoring (MRM) of this compound. It is important to note that these values may require further optimization based on the specific mass spectrometer and liquid chromatography conditions being used.
| Parameter | Value | Description |
| Precursor Ion (Q1) | m/z 383.3 | The mass-to-charge ratio of the protonated this compound molecule. |
| Product Ion (Q2) | m/z 201.2 | The mass-to-charge ratio of the most stable and abundant fragment ion after collision-induced dissociation. |
| Collision Energy (CE) | 25 eV | The energy applied to induce fragmentation of the precursor ion. |
| Declustering Potential (DP) | 80 V | The potential applied to prevent the formation of solvent clusters with the ions. |
Experimental Protocol for Parameter Optimization
A systematic approach is crucial for fine-tuning the mass spectrometry parameters for this compound. The following protocol outlines a typical workflow for this optimization process.
-
Solution Preparation: Prepare a standard solution of this compound in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 100 ng/mL.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. This allows for the optimization of MS parameters without chromatographic interference.
-
Precursor Ion Identification: Acquire a full scan mass spectrum in the positive ion mode to confirm the mass-to-charge ratio of the protonated this compound molecule ([M+H]⁺), which should be approximately m/z 383.3.
-
Product Ion Selection: Perform a product ion scan by selecting the precursor ion (m/z 383.3) in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to identify the most abundant and stable fragment ions. The fragment at m/z 201.2 is a common and robust choice.
-
Collision Energy Optimization: While monitoring the selected MRM transition (383.3 → 201.2), systematically vary the collision energy to find the value that produces the highest and most stable signal for the product ion.
-
Declustering Potential Optimization: Similarly, optimize the declustering potential to maximize the signal of the precursor ion while minimizing in-source fragmentation and adduct formation.
Troubleshooting Guide
Even with optimized parameters, challenges can arise during the analysis of this compound. This section addresses common issues in a question-and-answer format.
Q1: I am observing a weak or inconsistent signal for this compound. What are the possible causes and solutions?
-
A1:
-
Suboptimal MS Parameters: Re-optimize the collision energy and declustering potential as described in the protocol above. Even small deviations can significantly impact signal intensity.
-
Sample Preparation Issues: Ensure the internal standard is being added at the correct concentration and is fully dissolved. Verify the efficiency of your extraction procedure.
-
Source Contamination: A dirty ion source can lead to signal suppression. Follow the manufacturer's instructions for cleaning the ion source components.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[1] To mitigate this, improve the chromatographic separation to resolve this compound from interfering matrix components. Alternatively, a more rigorous sample cleanup procedure may be necessary.
-
Q2: The peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?
-
A2:
-
Chromatographic Conditions: Poor peak shape is often related to the liquid chromatography method.
-
Mobile Phase: Ensure the pH of the mobile phase is appropriate for Hydroxyzine, which is a basic compound. A mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape.
-
Column Choice: Use a high-quality C18 column and ensure it is not degraded.
-
Gradient Elution: Optimize the gradient profile to ensure a sharp and symmetrical elution of the analyte.
-
-
Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a strong solvent can lead to peak distortion. Reduce the injection volume or use a weaker solvent for the final sample reconstitution.
-
Q3: I am seeing a signal for the unlabeled hydroxyzine in my this compound standard, even without spiking the analyte. What could be the cause?
-
A3:
-
Isotopic Purity of the Standard: Check the certificate of analysis for your this compound standard to confirm its isotopic purity. All deuterated standards will contain a small percentage of the unlabeled analog.
-
In-source "Back-Exchange": While less common with stable labels on aromatic rings, under certain source conditions, deuterium atoms can be replaced by hydrogen atoms from the solvent.[2] This can be minimized by optimizing source temperature and gas flows.
-
Contamination: Ensure there is no cross-contamination from unlabeled hydroxyzine in your laboratory.
-
Frequently Asked Questions (FAQs)
Q: Why is this compound used as an internal standard?
A: this compound is used because it is chemically identical to hydroxyzine, but has a different mass due to the presence of deuterium atoms. This means it will have very similar chromatographic retention times and ionization efficiency to the analyte, allowing it to effectively compensate for variations during sample processing and analysis.
Q: Can I use the same MRM transition for hydroxyzine and this compound?
A: No. The precursor ion for this compound will be 8 Daltons higher than that of hydroxyzine due to the eight deuterium atoms. The product ion may be the same if the fragmentation does not involve the deuterated part of the molecule. You must set up separate MRM transitions for the analyte and the internal standard.
Q: How do I assess for matrix effects when using this compound?
A: To assess for matrix effects, you can compare the peak area of this compound in a neat solution to the peak area in a sample extract from a blank matrix that has been spiked with the same amount of the internal standard. A significant difference in peak area indicates the presence of matrix effects.
Q: What is isotopic crosstalk and how can I avoid it?
A: Isotopic crosstalk occurs when the isotopic peaks of the analyte interfere with the signal of the deuterated internal standard, or vice versa. This is more of a concern when using a lower mass resolution instrument or when the mass difference between the analyte and the internal standard is small. For Hydroxyzine and this compound, with a mass difference of 8 Da, this is generally not a significant issue on modern triple quadrupole mass spectrometers. However, it is good practice to check for any contribution of the analyte signal at the m/z of the internal standard, and vice-versa, by injecting high concentration standards of each compound separately.
By following these guidelines and troubleshooting tips, researchers can confidently optimize their mass spectrometry methods for the accurate and reliable quantification of hydroxyzine using this compound as an internal standard.
References
potential interferences in Hydroxyzine-d8 quantification
Welcome to the technical support center for the quantification of Hydroxyzine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the bioanalysis of Hydroxyzine using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
The most common sources of interference in the LC-MS/MS quantification of this compound include:
-
Matrix Effects: Biological matrices such as plasma, urine, and vitreous humor contain endogenous components like phospholipids, salts, and proteins that can co-elute with Hydroxyzine and this compound, leading to ion suppression or enhancement.[1][2] This can significantly affect the accuracy and precision of the quantification.
-
Metabolites: Hydroxyzine is metabolized in the body, with its primary active metabolite being cetirizine.[2][3] While cetirizine has a different mass, other metabolites or in-source fragmentation of metabolites could potentially interfere. It is crucial to ensure chromatographic separation from any interfering metabolites.
-
Isobaric Interferences: These are compounds that have the same nominal mass as this compound but a different chemical structure. While specific isobaric interferences for this compound are not widely reported, they can arise from other drugs, their metabolites, or endogenous compounds.[4] High-resolution mass spectrometry can help to differentiate between the analyte and isobaric interferences.
-
Co-eluting Substances: Drugs that are commonly administered with Hydroxyzine or other compounds present in the sample may co-elute and cause interference.[5]
-
Cross-Contamination: Contamination from the sample collection, processing, or analytical system can introduce interfering substances.
Q2: How can I minimize matrix effects in my assay?
Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: The choice of sample preparation technique is critical.
-
Liquid-Liquid Extraction (LLE): LLE is a robust method for extracting Hydroxyzine from biological matrices and has been shown to provide high recovery and reduce matrix effects.[2][6]
-
Protein Precipitation (PPT): While simpler and faster, PPT may be less effective at removing interfering phospholipids compared to LLE.[7][8]
-
Solid-Phase Extraction (SPE): SPE can offer a high degree of selectivity and is effective in removing a wide range of interferences.
-
-
Optimized Chromatography:
-
Develop a chromatographic method with sufficient retention and separation of Hydroxyzine from the solvent front and other matrix components.
-
The use of a guard column can help protect the analytical column from strongly retained matrix components.[9]
-
-
Use of a Stable Isotope Labeled Internal Standard (SIL-IS): this compound is the ideal internal standard as it co-elutes with Hydroxyzine and experiences similar matrix effects, thus compensating for variations in ionization.[10]
Q3: My this compound peak is showing tailing or splitting. What could be the cause?
Peak tailing or splitting for this compound can be caused by several factors:
-
Column Contamination or Degradation: The accumulation of matrix components on the column frit or stationary phase can lead to distorted peak shapes.[11]
-
Secondary Silanol Interactions: Hydroxyzine is a basic compound and can interact with residual silanol groups on the silica-based columns, causing peak tailing.[12] Using a column with end-capping or operating at a suitable mobile phase pH can mitigate this.
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9]
-
Injector Issues: Problems with the autosampler, such as a scratched valve rotor or a partially blocked needle, can lead to peak splitting.[9]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Ion Suppression
Problem: You observe low and inconsistent recoveries for Hydroxyzine, and the this compound signal varies significantly between samples, suggesting ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Steps:
-
Review Sample Preparation: Ensure that the chosen sample preparation method (e.g., LLE, PPT, SPE) is being executed correctly and is appropriate for the matrix. For plasma, LLE is often more effective at removing phospholipids than PPT.[7][8]
-
Evaluate Chromatography: Check for co-elution of Hydroxyzine with the solvent front or other large peaks from the matrix.
-
Perform Post-Column Infusion Experiment: This experiment will definitively identify the regions of ion suppression in your chromatogram.
-
Modify Chromatographic Method: If ion suppression is observed at the retention time of Hydroxyzine, adjust the chromatographic conditions (e.g., change the gradient, use a different column) to move the analyte to a region with less suppression.
-
Improve Sample Preparation: If chromatographic changes are insufficient, a more rigorous sample preparation method may be necessary to remove the interfering components.
Guide 2: Addressing Isobaric Interference
Problem: You observe a consistent, non-zero baseline in your blank samples at the transition of this compound, or you suspect an isobaric interference.
Troubleshooting Workflow:
Caption: Workflow for investigating isobaric interference.
Steps:
-
Analyze Multiple Blank Matrices: Analyze at least six different lots of blank matrix to determine if the interference is ubiquitous or specific to a particular source.
-
High-Resolution Mass Spectrometry (HRMS): If available, analyze the samples using HRMS to determine if the interfering compound has a different exact mass from this compound.
-
Select a Different Precursor/Product Ion Transition: If the interference shares the same precursor and product ion, selecting a different, specific transition for this compound may eliminate the interference.
-
Improve Chromatographic Separation: If the interfering compound is not an isomer, improving the chromatographic resolution should separate it from the this compound peak.
Data Presentation
The following tables summarize quantitative data on matrix effects and recovery for Hydroxyzine analysis in various biological matrices.
Table 1: Matrix Effect and Recovery of Hydroxyzine in Human Blood [2]
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Hydroxyzine | 10 | 8.6 | 108.6 |
| 100 | 10.3 | 110.3 | |
| 500 | 5.2 | 105.2 |
Table 2: Comparison of Sample Preparation Methods for Drug Analysis from Plasma [7][8]
| Method | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Simple, fast, low cost. | May not effectively remove all interferences, especially phospholipids. Can lead to ion suppression. | Variable, generally lower than LLE or SPE. |
| Liquid-Liquid Extraction (LLE) | Good removal of salts and phospholipids. High recovery for many compounds. | More labor-intensive and time-consuming than PPT. Requires use of organic solvents. | High (>80%). |
| Solid-Phase Extraction (SPE) | High selectivity and concentration factor. Can remove a wide range of interferences. | More complex and expensive than PPT and LLE. Requires method development. | Very high (>90%). |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Hydroxyzine and Cetirizine from Biological Fluids[2]
This protocol is suitable for the extraction of Hydroxyzine and its metabolite, cetirizine, from blood, urine, and vitreous humor.
Materials:
-
12 mL glass tubes
-
This compound and Cetirizine-d8 internal standard solution (1 µg/mL)
-
0.5 M Ammonium carbonate buffer (pH 9)
-
Ethyl acetate
-
Centrifuge
-
Nitrogen evaporator
-
Methanol
Procedure:
-
Pipette 200 µL of the biological sample (blood, urine, or vitreous humor) into a 12 mL glass tube.
-
Add 20 µL of the internal standard solution (this compound and Cetirizine-d8, 1 µg/mL).
-
Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9).
-
Add 2 mL of ethyl acetate.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 2500 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the dried residue in 50 µL of methanol.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: UHPLC-QqQ-MS/MS Analysis of Hydroxyzine and Cetirizine[2]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0 min: 5% B
-
4.5 min: 60% B
-
5.0 min: 95% B
-
6.5 min: 95% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Hydroxyzine: m/z 375.2 → 201.1
-
This compound: m/z 383.2 → 201.1
-
Cetirizine: m/z 389.2 → 201.1
-
Cetirizine-d8: m/z 397.2 → 201.1
-
Note: Collision energies and other instrument-specific parameters should be optimized.
This technical support center provides a foundational understanding of the potential interferences in this compound quantification and offers practical guidance for troubleshooting common issues. For further assistance, please consult the referenced literature or contact your instrument manufacturer's application support.
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actapharmsci.com [actapharmsci.com]
- 9. halocolumns.com [halocolumns.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Hydroxyzine-d8 Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of Hydroxyzine-d8.
Troubleshooting Guide
Poor peak shape in the chromatography of this compound, a deuterated analog of the basic drug Hydroxyzine, is a common issue. The primary cause is often secondary interactions between the basic amine groups of the molecule and the stationary phase. This guide provides a systematic approach to diagnosing and resolving these issues.
Common Peak Shape Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with acidic silanol groups on the silica backbone of the column.[1][2][3][4] - Inappropriate mobile phase pH, leading to undesirable ionization states of the analyte and stationary phase.[3][4] - Column overload. | - Adjust Mobile Phase pH: Lower the mobile phase pH to around 2-3 using an acidic modifier like formic acid or trifluoroacetic acid (TFA) to protonate the silanol groups and ensure the analyte is consistently protonated.[1][3][5] - Use a Mobile Phase Additive: Incorporate an ion-pairing agent like TFA (0.05-0.1%) to mask silanol interactions.[5][6][7] Alternatively, a competing base like triethylamine (TEA) can be used, but be aware of potential column longevity issues.[1] - Select an Appropriate Column: Use a modern, high-purity, end-capped silica column. For persistent tailing, consider columns specifically designed for basic compounds, such as those with a polar-embedded group or a charged surface.[3][8][9] - Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column. |
| Peak Fronting | - Column overload. - Sample solvent stronger than the mobile phase. | - Decrease Injection Volume/Concentration: Reduce the amount of sample loaded onto the column. - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Peak Broadening | - Extra-column dead volume. - Low column temperature. - High flow rate.[10] | - Optimize System Connections: Ensure all fittings and tubing are properly connected to minimize dead volume. - Increase Column Temperature: A moderate increase in temperature (e.g., to 30-40°C) can improve peak efficiency.[10] - Optimize Flow Rate: Determine the optimal flow rate for your column dimensions and particle size. A lower flow rate can sometimes lead to sharper peaks.[10] |
| Split Peaks | - Column contamination or blockage. - Sample injection issues. - Incompatible sample solvent. | - Wash or Replace Column: Flush the column with a strong solvent or, if necessary, replace it. - Check Injector: Ensure the injector port and syringe are clean and functioning correctly. - Ensure Sample Solubility: Confirm that the sample is fully dissolved in the injection solvent. |
Frequently Asked Questions (FAQs)
Q1: Why does my this compound peak show significant tailing on a standard C18 column?
A1: Peak tailing for basic compounds like this compound on silica-based C18 columns is typically caused by secondary ionic interactions between the protonated amine groups of the analyte and deprotonated (negatively charged) silanol groups on the silica surface.[4] This interaction provides an additional retention mechanism that leads to a "tailing" effect on the peak.
Q2: What is the first thing I should try to improve the peak shape of this compound?
A2: The most effective initial step is to adjust the mobile phase pH. Lowering the pH to between 2 and 3 with an additive like 0.1% formic acid or 0.05-0.1% trifluoroacetic acid (TFA) is a common and effective strategy.[3][5] This protonates the silanol groups, minimizing their ability to interact with the positively charged this compound.
Q3: When should I use formic acid versus trifluoroacetic acid (TFA) in my mobile phase?
A3: Both are effective at improving peak shape for basic compounds. Formic acid is a weaker acid and is often preferred for LC-MS applications as it causes less ion suppression than TFA.[11] TFA is a stronger acid and a better ion-pairing agent, which can lead to sharper peaks, but it can significantly suppress the signal in mass spectrometry.[6][11][12]
Q4: Can I use a high pH mobile phase for this compound analysis?
A4: Yes, using a high pH mobile phase (e.g., pH 10) with a pH-stable column can be a valid approach.[6] At a high pH, the weak base form of Hydroxyzine will be neutral, which can prevent interactions with the stationary phase and improve peak shape. However, you must use a column specifically designed for high pH stability to avoid damaging the stationary phase.[2]
Q5: Are there specific columns you recommend for this compound analysis?
A5: While a standard high-quality, end-capped C18 column can work with an optimized mobile phase, columns designed for basic compounds often provide better results with less method development. Look for columns with "polar-embedded" stationary phases or "charged surface hybrid" (CSH) technology, as these are designed to minimize silanol interactions.[3][9]
Q6: My peak shape is good, but my retention time is too short. What should I do?
A6: To increase retention time, you can decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. If you are using an ion-pairing agent like TFA, increasing its concentration can sometimes increase retention. Additionally, ensure your mobile phase pH is in a range that provides sufficient interaction with the stationary phase without causing peak tailing.
Experimental Protocols
Below are example starting conditions for HPLC and LC-MS method development for this compound, based on published methods for Hydroxyzine.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is a good starting point for general-purpose HPLC analysis.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard, widely available column. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid is used to control the pH and improve peak shape.[5] |
| Gradient | 65% A / 35% B, isocratic | A simple starting point. The organic percentage can be adjusted to optimize retention. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Elevated temperature can improve peak efficiency.[10] |
| Injection Vol. | 10 µL | A standard injection volume. |
| Detection | UV at 230 nm | Based on a published method for Hydroxyzine.[13] |
Protocol 2: LC-MS/MS Analysis
This protocol is suitable for bioanalytical applications requiring high sensitivity and selectivity.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | A smaller dimension column for higher sensitivity and faster analysis. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol | Methanol is sometimes preferred over acetonitrile in MS applications. Formic acid is a volatile modifier compatible with MS.[14] |
| Gradient | Start at 80% A / 20% B, linear gradient to 5% A / 95% B over 5 minutes | A gradient is often necessary for complex matrices.[14] |
| Flow Rate | 0.2 mL/min | Appropriate for a 2.1 mm ID column.[14] |
| Column Temp. | 40°C | To enhance peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | A smaller volume is typical for LC-MS. |
| MS Detection | Positive Ion Electrospray (ESI+) | Hydroxyzine contains basic nitrogens that are readily protonated.[15] |
| MRM Transitions | To be determined by direct infusion of a this compound standard. | A published method for Hydroxyzine uses transitions of m/z 375.0 -> 200.95 and 166.00.[16] The transitions for the d8 variant will be shifted. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. support.waters.com [support.waters.com]
- 6. phenomenex.blog [phenomenex.blog]
- 7. tandfonline.com [tandfonline.com]
- 8. sielc.com [sielc.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. researchgate.net [researchgate.net]
- 16. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Isotopic Exchange in Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deuterated standards. The following information will help you identify, mitigate, and understand the phenomenon of isotopic exchange in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange in the context of deuterated standards?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on a deuterated standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice versa.[1] This can compromise the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry-based assays. The process can be catalyzed by acids, bases, or metals.[1][2]
Q2: Which hydrogen atoms in a molecule are most susceptible to exchange?
A2: Labile hydrogens, which are hydrogens attached to heteroatoms like oxygen (-OH), nitrogen (-NH), and sulfur (-SH), are highly susceptible to exchange and can do so within minutes in the presence of a protic solvent.[2] Hydrogens on carbon atoms are generally considered non-labile, but they can undergo exchange under specific conditions, such as the presence of a catalyst or at elevated pH and temperature.[2][3]
Q3: What are the primary factors that influence the rate of isotopic exchange?
A3: The rate of H/D exchange is significantly influenced by several factors:
-
pH: The exchange rate is minimized at a specific pH, which is approximately pH 2.6 for amide hydrogens in proteins.[1] Both acidic and basic conditions can catalyze and therefore accelerate the exchange.[2][3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[4][5][6] Conversely, lowering the temperature can significantly reduce the rate of back-exchange.[7]
-
Solvent: The presence of protic solvents (e.g., water, methanol) provides a source of hydrogen atoms that can exchange with the deuterium on the standard.[1] Storing standards in aprotic solvents can help maintain their isotopic integrity.
-
Catalysts: The presence of acid, base, or metal catalysts (like platinum or palladium) can facilitate the exchange of even non-labile hydrogens.[1][2]
Q4: What are the consequences of isotopic exchange in quantitative analysis?
A4: Isotopic exchange can lead to several analytical issues:
-
Inaccurate Quantification: If the deuterated internal standard undergoes H/D exchange, its mass will change, leading to a decrease in its signal intensity and an overestimation of the analyte concentration.[8]
-
Appearance of False Peaks: The exchanged standard can appear at the mass-to-charge ratio of the non-labeled analyte, creating a "false positive" signal.[8]
-
Chromatographic Shift: The replacement of deuterium with hydrogen can alter the physicochemical properties of the molecule, potentially causing a shift in its retention time during liquid chromatography (LC).[9][10] This can lead to a mismatch in the elution profiles of the analyte and the internal standard, compromising the validity of the quantitative method.[11]
Troubleshooting Guide
This guide addresses common issues related to isotopic exchange during experimental workflows.
Problem 1: My deuterated internal standard shows a decreasing signal over time when stored in solution.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Back-exchange with solvent protons. | Evaluate the solvent composition. | Store stock solutions of deuterated standards in aprotic solvents (e.g., acetonitrile, DMSO) whenever possible. If an aqueous solution is necessary, prepare it fresh before use and store at low temperatures (2-8°C or frozen) to minimize exchange. |
| pH of the storage solution is not optimal. | Measure the pH of the solution. | Adjust the pH of the storage solution to a range where the exchange rate is minimized. For many compounds, a slightly acidic pH (around 3-5) is preferable to neutral or basic conditions.[2][3] |
| Presence of catalytic impurities. | Review the purity of the solvent and any additives. | Use high-purity solvents and reagents to avoid introducing trace amounts of acids, bases, or metals that could catalyze exchange. |
Problem 2: I observe a peak at the m/z of my unlabeled analyte in my internal standard solution.
| Possible Cause | Troubleshooting Step | Recommended Action |
| In-source back-exchange in the mass spectrometer. | Investigate mass spectrometer source conditions. | Optimize source temperature and gas flows. High temperatures in the ion source can promote H/D exchange.[9] |
| Isotopic exchange during sample preparation. | Review the sample preparation workflow. | Minimize the time the deuterated standard is exposed to protic solvents, high temperatures, or non-optimal pH conditions during extraction and reconstitution steps.[12] |
| Impurity in the deuterated standard. | Verify the isotopic purity of the standard. | Analyze the neat standard solution by high-resolution mass spectrometry to confirm its isotopic purity as provided by the manufacturer.[13][14] |
Problem 3: The retention time of my deuterated internal standard is shifting and not co-eluting perfectly with my analyte.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Isotope effect. | This is an inherent property of deuterated compounds. | While minor shifts can be acceptable, significant shifts can be problematic. Ensure the chromatographic method has sufficient resolution to separate the analyte from potential interferences. If the shift is severe and impacts quantification, consider using a standard labeled with a heavier isotope like ¹³C or ¹⁵N, which have a negligible isotope effect on retention time.[9][15] |
| Partial back-exchange. | Analyze the mass spectrum of the internal standard peak. | If the peak shows a distribution of masses corresponding to different levels of deuteration, it indicates that exchange is occurring. Refer to the troubleshooting steps for Problem 1 and 2 to mitigate this. |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Standard in a Given Solvent
-
Preparation: Prepare a solution of the deuterated internal standard in the solvent of interest at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using LC-MS. Record the peak area of the deuterated standard and check for the presence of any unlabeled analyte.
-
Incubation: Store the solution under the desired experimental conditions (e.g., room temperature, 4°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the solution into the LC-MS system and record the peak area of the deuterated standard and any unlabeled analyte.
-
Data Analysis: Plot the peak area of the deuterated standard versus time. A significant decrease in the peak area over time indicates instability due to exchange. Also, monitor the increase in the peak area of the unlabeled analyte.
Protocol 2: Quantifying Isotopic Purity using High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the deuterated standard in a suitable solvent for direct infusion.
-
Mass Spectrometry Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, TOF). Acquire a high-resolution mass spectrum in the region of the molecular ion.
-
Data Analysis:
-
Identify the monoisotopic peaks corresponding to the fully deuterated species and any species that have undergone back-exchange (i.e., lost one or more deuterium atoms).
-
Calculate the relative abundance of each isotopologue.
-
The isotopic purity can be expressed as the percentage of the fully deuterated species relative to the sum of all related isotopologue species.[13][14]
-
Visualizations
Caption: A simplified diagram illustrating the acid/base-catalyzed hydrogen-deuterium exchange process.
Caption: A logical workflow for troubleshooting common issues related to isotopic exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature dependence of isotopic fractionation in the CO2‐O2 isotope exchange reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.lib.uwo.ca [ir.lib.uwo.ca]
- 6. Temperature dependence of isotopic quantum effects in water (Journal Article) | ETDEWEB [osti.gov]
- 7. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. waters.com [waters.com]
- 11. myadlm.org [myadlm.org]
- 12. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
impact of mobile phase composition on Hydroxyzine-d8 retention
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase composition on the chromatographic retention of Hydroxyzine-d8.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My this compound peak has a very low retention time (elutes too early). How can I increase it?
A1: Low retention in reverse-phase chromatography is typically due to the mobile phase being too "strong" (non-polar). To increase the retention time of this compound, you should increase the polarity of the mobile phase. This is achieved by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) and increasing the percentage of the aqueous component.[1]
Q2: I am observing poor peak shape, such as tailing or broadening, for my this compound peak. What is the likely cause and solution?
A2: Poor peak shape for a basic compound like Hydroxyzine is often caused by secondary interactions with the silica stationary phase or inconsistent ionization. The most common solution is to add a modifier like formic acid (typically 0.1%) to the mobile phase .[2] The acid helps in two ways:
-
pH Control: It lowers the pH of the mobile phase, ensuring that the amine groups on the this compound molecule are consistently protonated. This minimizes peak tailing that can result from interactions between the analyte and residual silanol groups on the column.[3][4]
-
Improved Signal: For LC-MS applications, formic acid provides a source of protons, which enhances the formation of the [M+H]+ ion in positive ionization mode, leading to better sensitivity.[2]
Q3: My this compound retention time is inconsistent and drifting between injections. What should I check?
A3: Retention time instability can be caused by several factors:
-
Improper Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Any change in mobile phase composition requires adequate equilibration time.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in the organic/aqueous ratio or pH, can lead to shifts in retention.[3] Ensure accurate measurements and thorough mixing.
-
Column Temperature: Fluctuations in the column oven temperature can affect retention time. Ensure the column temperature is stable and controlled.[1]
-
Mobile Phase Degassing: Inadequately degassed mobile phases can form bubbles in the pump, leading to flow rate inaccuracies and retention time drift. Ensure your mobile phase is properly degassed before use.[5]
Q4: Can I use phosphoric acid instead of formic acid in the mobile phase?
A4: While phosphoric acid can be used for pH control in HPLC-UV methods[6][7], it is not suitable for Mass Spectrometry (MS) detection . Phosphoric acid is non-volatile and will contaminate the MS ion source. For LC-MS applications, a volatile acid like formic acid or trifluoroacetic acid (TFA) is required.[6] Formic acid is generally preferred over TFA as TFA can sometimes cause ion suppression in the MS source.[2]
Impact of Mobile Phase Parameters on this compound Retention
The following table summarizes how changes to the mobile phase composition can affect the retention time of this compound in a typical reverse-phase setup (e.g., on a C18 column).
| Parameter Change | Expected Impact on Retention Time (RT) | Rationale |
| Increase % Acetonitrile | Decrease RT | The mobile phase becomes less polar (stronger), reducing the analyte's affinity for the non-polar stationary phase and causing it to elute faster.[1][8] |
| Decrease % Acetonitrile | Increase RT | The mobile phase becomes more polar (weaker), increasing the analyte's interaction with the stationary phase and leading to longer retention. |
| Add Formic Acid (e.g., 0.1%) | Minor Decrease or Stabilization of RT | Formic acid controls the pH to ensure a consistent ionization state for this compound, which stabilizes retention.[4] It can also act as a weak organic co-solvent, which may cause a slight decrease in retention time.[9] Its primary role is to improve peak shape.[2] |
| Increase Mobile Phase pH | Potential for Significant RT Shift and Peak Broadening | Hydroxyzine is a basic compound. As the mobile phase pH approaches the pKa of the analyte, its ionization state will change, drastically and unreliably altering its retention.[3] A consistent, low pH is recommended for reproducible results. |
Experimental Protocols
General Protocol for RP-HPLC Method Development for this compound
This protocol provides a starting point for developing a robust analytical method for this compound using reverse-phase HPLC, often coupled with mass spectrometry.
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a pump, autosampler, column oven, and a detector (UV or Mass Spectrometer).
-
Stationary Phase (Column): A C18 column is commonly used for the separation of Hydroxyzine and its related compounds.[10][11][12] A typical dimension would be 150 mm x 3.9 mm with 5 µm particles.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Mode: Gradient or Isocratic. A gradient method is often useful for separating impurities[10], while an isocratic method may be sufficient for simple quantification.[12]
-
Example Isocratic Condition: A starting point could be a ratio of 40:60 (v/v) of Mobile Phase A to Mobile Phase B.[9] Adjust the ratio to achieve the desired retention time.
-
Flow Rate: A typical flow rate is between 0.7 mL/min and 1.0 mL/min.[9][10]
-
Column Temperature: Maintain a constant temperature, for example, 30°C, to ensure reproducible retention times.[10]
-
Injection Volume: Typically 5-10 µL.
-
-
Detection:
-
UV Detection: Wavelengths of 230 nm or 254 nm are often used for detecting Hydroxyzine.[10]
-
MS Detection: Use a mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound.
-
Visualizations
Caption: Troubleshooting workflow for common retention time and peak shape issues.
Caption: Relationship between mobile phase parameters and key chromatographic outcomes.
References
- 1. nacalai.com [nacalai.com]
- 2. researchgate.net [researchgate.net]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. what effect does a formic acid buffer have on my HPLC result - Chromatography Forum [chromforum.org]
- 5. wjmpr.com [wjmpr.com]
- 6. Separation of Hydroxyzine dihydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Low-Level Hydroxyzine Detection with Hydroxyzine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low-level detection of hydroxyzine using its deuterated internal standard, Hydroxyzine-d8.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you navigate experimental hurdles.
Question 1: Why am I observing a poor signal-to-noise ratio for both hydroxyzine and this compound?
Possible Causes & Solutions:
-
Suboptimal Ionization: Hydroxyzine, a basic compound, ionizes most effectively in an acidic mobile phase for positive mode electrospray ionization (ESI).
-
Solution: Ensure your mobile phase has an acidic modifier, such as 0.1% formic acid, to promote protonation.
-
-
Inefficient Sample Extraction: The selected extraction method may not be optimal for hydroxyzine at low concentrations.
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to suppressed signal.
-
Solution: Perform routine cleaning and maintenance of your LC-MS/MS system as per the manufacturer's recommendations.
-
Question 2: My hydroxyzine signal is low or variable, but the this compound signal is stable. What could be the issue?
Possible Causes & Solutions:
-
Analyte Degradation: Hydroxyzine may be degrading during sample collection, storage, or processing.
-
Solution: Ensure proper sample handling and storage conditions. Consider the use of stabilizers if degradation is suspected.
-
-
Poor Extraction Recovery of Hydroxyzine: While the internal standard may be recovered efficiently, hydroxyzine might be lost during the extraction process.
-
Solution: Re-evaluate and optimize your extraction procedure. Perform recovery experiments by comparing the signal of a pre-extraction spiked sample to a post-extraction spiked sample.
-
Question 3: I am experiencing significant matrix effects, leading to ion suppression. How can I mitigate this?
Possible Causes & Solutions:
-
Co-elution of Matrix Components: Endogenous components from the biological matrix (e.g., phospholipids in plasma) can co-elute with hydroxyzine and interfere with its ionization.[3]
-
Solution 1: Improve Chromatographic Separation: Optimize your LC gradient to better separate hydroxyzine from interfering matrix components. Using a UHPLC system with a sub-2 µm particle column can provide better resolution.
-
Solution 2: Enhance Sample Cleanup: A more rigorous sample preparation method, such as SPE, can result in a cleaner extract compared to protein precipitation.[4]
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with hydroxyzine and experiences similar matrix effects, thereby compensating for signal suppression and improving the accuracy of quantification.[3][5]
-
Question 4: The response of my this compound internal standard is inconsistent across my sample batch. What should I do?
Possible Causes & Solutions:
-
Inaccurate Spiking: Inconsistent addition of the internal standard to the samples will lead to variability.
-
Solution: Use a calibrated pipette and add the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
-
-
Variability in Matrix Effects: The composition of the biological matrix can vary between different samples, leading to differential ion suppression of the internal standard.
-
Solution: While this compound is designed to track these variations, significant differences in matrix composition may still be a factor. Ensure consistent sample collection and handling procedures.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled version of hydroxyzine. It is chemically identical to hydroxyzine but has a higher mass due to the replacement of eight hydrogen atoms with deuterium.[6][7] This allows it to be distinguished from the unlabeled hydroxyzine by the mass spectrometer. Because it has nearly identical chemical and physical properties, it behaves similarly during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[5]
Q2: What are the typical lower limits of quantification (LLOQ) for hydroxyzine in biological samples?
A2: With modern ultra-sensitive UHPLC-QqQ-MS/MS methods, LLOQs for hydroxyzine can be as low as 0.345 ng/mL in human blood.[1][2] Some methods have reported LLOQs in the range of 1.56 ng/mL. The achievable LLOQ will depend on the specific instrumentation, sample preparation method, and matrix.
Q3: Can I use a different internal standard if this compound is not available?
A3: While a stable isotope-labeled internal standard is ideal, a structural analog can be used as an alternative. However, it will not co-elute with hydroxyzine and may not compensate for matrix effects as effectively. Its use would require more extensive validation to ensure it provides accurate and precise results.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of hydroxyzine in human blood.[1]
-
To 200 µL of the biological sample (e.g., blood, urine), add the internal standard (this compound) solution.
-
Alkalinize the sample to approximately pH 9.
-
Add 1 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 2500 x g for 10 minutes at 4°C.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the dried residue in 50 µL of methanol or the initial mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Example UHPLC-MS/MS Parameters for Hydroxyzine Analysis
| Parameter | Setting |
| LC System | UHPLC |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Note: These are example parameters and should be optimized for your specific instrumentation and application.
Visualizations
Caption: Experimental workflow for hydroxyzine analysis.
Caption: Troubleshooting logic for hydroxyzine analysis.
References
- 1. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Dihydrochloride | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
ensuring the isotopic purity of Hydroxyzine-d8 for accurate quantification
Welcome to the technical support center for the use of Hydroxyzine-d8 as an internal standard in quantitative analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic purity of this compound for accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
A1: this compound is a deuterium-labeled version of Hydroxyzine, an antihistamine drug.[1] In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), it serves as an ideal internal standard (IS).[1] Because it is chemically almost identical to the non-labeled analyte (Hydroxyzine), it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample processing and instrument response, leading to more accurate quantification.
Q2: What is isotopic purity and why is it critical for my experiments?
A2: Isotopic purity refers to the percentage of the deuterated internal standard that is fully labeled with the stable isotope (in this case, deuterium).[2] For instance, a this compound sample with high isotopic purity will predominantly contain molecules with all eight hydrogen atoms replaced by deuterium. Low isotopic purity means there is a higher proportion of molecules with fewer than eight deuterium atoms (e.g., d7, d6) or even no deuterium atoms (d0). The presence of the d0 isotopologue is particularly problematic as it has the same mass as the analyte and will interfere with its measurement, potentially leading to an overestimation of the analyte's concentration and affecting the lower limit of quantification (LLOQ).
Q3: What is a typical acceptable isotopic purity for this compound?
A3: While specific requirements may vary depending on the assay's sensitivity and regulatory guidelines, a generally accepted isotopic enrichment for deuterated internal standards is 98% or higher.[3] Commercially available this compound often has a stated purity of >95%.[4] It is crucial to verify the isotopic purity of each new lot of internal standard by consulting the Certificate of Analysis (CoA) or by in-house testing.
Q4: How can I determine the isotopic purity of my this compound standard?
A4: The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[5] HRMS is a common and sensitive method that can distinguish between the different deuterated forms (isotopologues) of Hydroxyzine based on their precise mass-to-charge ratios.[6]
Q5: What is the deuterium isotope effect and how can it affect my results?
A5: The deuterium isotope effect is a phenomenon where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, such as its retention time in liquid chromatography. This can lead to a slight separation of the analyte and the deuterated internal standard during chromatographic analysis. If this separation is significant and co-elution is not achieved, the analyte and the internal standard may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of quantification.[7]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
Issue 1: Inaccurate or inconsistent quantification results.
-
Possible Cause 1: Low Isotopic Purity of this compound.
-
Troubleshooting Step:
-
Review the Certificate of Analysis (CoA) for the isotopic purity of your this compound lot.
-
If the purity is not specified or is questionable, perform an in-house isotopic purity assessment using high-resolution mass spectrometry (see Experimental Protocol 1).
-
If the isotopic purity is found to be low, acquire a new, high-purity standard.
-
-
-
Possible Cause 2: Isotopic Exchange.
-
Troubleshooting Step:
-
Deuterium atoms on certain positions of a molecule can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under certain pH or temperature conditions.
-
Review the stability of your deuterated standard under your specific sample preparation and storage conditions.[8]
-
Analyze a sample of the internal standard that has been subjected to the entire sample preparation process to check for any mass shifts that would indicate isotopic exchange.
-
-
-
Possible Cause 3: Chromatographic Separation of Analyte and Internal Standard (Deuterium Isotope Effect).
-
Troubleshooting Step:
-
Carefully examine the chromatograms of the analyte and this compound to ensure they co-elute.
-
If a significant retention time difference is observed, optimization of the chromatographic method may be necessary. This could involve adjusting the mobile phase composition, gradient, or column chemistry to improve co-elution.
-
-
Issue 2: High background signal at the mass-to-charge ratio of the analyte in blank samples containing only the internal standard.
-
Possible Cause: Presence of unlabeled Hydroxyzine (d0) in the this compound standard.
-
Troubleshooting Step:
-
This is a direct indication of insufficient isotopic purity.
-
Follow the steps outlined in "Issue 1, Possible Cause 1" to assess and address the isotopic purity of your internal standard.
-
According to regulatory guidelines, the response of the analyte in a blank sample with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[9]
-
-
Data Presentation
Table 1: Mass Spectrometry Parameters for Hydroxyzine and this compound
| Parameter | Hydroxyzine (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₂₁H₂₇ClN₂O₂ | C₂₁H₁₉D₈ClN₂O₂ |
| Monoisotopic Mass | 374.1761 g/mol | 382.2265 g/mol |
| Precursor Ion (m/z) | 375.1834 [M+H]⁺ | 383.2338 [M+H]⁺ |
| Product Ion (m/z) | Varies depending on fragmentation | Varies depending on fragmentation |
Note: The specific precursor and product ions should be optimized based on the mass spectrometer used.
Table 2: Example of Isotopic Purity Data for a this compound Standard
| Isotopologue | Relative Abundance (%) |
| d8 | 98.5 |
| d7 | 1.2 |
| d6 | 0.2 |
| d0-d5 | < 0.1 |
Experimental Protocols
Experimental Protocol 1: Determination of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for your HRMS instrument (e.g., 1 µg/mL).
-
Prepare a similar solution of a non-deuterated Hydroxyzine reference standard.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks of Hydroxyzine and its isotopologues.
-
-
Data Acquisition:
-
Infuse the prepared solutions directly into the mass spectrometer or inject them onto an appropriate LC column.
-
Acquire full-scan mass spectra in positive ion mode over a mass range that includes the expected m/z values for Hydroxyzine and this compound.
-
-
Data Analysis:
-
For the non-deuterated Hydroxyzine standard, determine the natural isotopic distribution of the [M+H]⁺ ion.
-
For the this compound standard, acquire the mass spectrum and identify the peaks corresponding to the different isotopologues (d0 to d8).
-
Calculate the relative abundance of each isotopologue by integrating the peak areas.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species (d8) relative to the sum of all isotopologues.
-
Visualizations
Caption: Workflow for Determining Isotopic Purity of this compound.
Caption: Troubleshooting Logic for Inaccurate Quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. This compound Dihydrochloride | LGC Standards [lgcstandards.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Hydroxyzine Using Hydroxyzine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of hydroxyzine in biological matrices, specifically utilizing Hydroxyzine-d8 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is a cornerstone of robust quantitative bioanalysis, offering superior accuracy and precision by effectively compensating for variability during sample preparation and analysis. This document details the experimental protocol and presents a comparative analysis of its performance against alternative methods.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is introduced to the sample at a known concentration to correct for the loss of analyte during sample processing and to account for variations in instrument response. The ideal internal standard co-elutes with the analyte and exhibits similar ionization properties. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, ensuring the most accurate quantification.
Experimental Workflow and Signaling Pathway
The following diagram illustrates a typical workflow for the bioanalysis of hydroxyzine in a biological sample, from collection to final data analysis.
Caption: A typical bioanalytical workflow for hydroxyzine analysis.
Hydroxyzine is a first-generation antihistamine that primarily acts as an antagonist at the H1 histamine receptor. The signaling pathway affected by hydroxyzine is central to its therapeutic effects.
Caption: Hydroxyzine's mechanism of action at the H1 receptor.
Comparative Analysis of Validated Bioanalytical Methods
The following tables summarize the key parameters of a highly sensitive UHPLC-MS/MS method utilizing this compound as the internal standard, and compares it with other reported methods for hydroxyzine quantification.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method with this compound[1] | Alternative Method 1 (LC-MS)[2] | Alternative Method 2 (UPLC-MS/MS)[3] |
| Biological Matrix | Human Blood, Urine, Vitreous Humor | Human Plasma | Extracellular Solution |
| Internal Standard | This compound | Not specified | Not specified |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Not specified |
| Chromatography | UHPLC | HPLC | UPLC |
| Column | Not specified | Thermo Hypersil-HyPURITY C18 | Acquity BEH C18 |
| Mobile Phase | Not specified | 50mM ammonium acetate (pH 4.0)–methanol–acetonitrile (45:36:19, v/v) | Isocratic elution |
| Detection | QqQ-MS/MS | ESI-MS | MS/MS |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method with this compound[1] | Alternative Method 1 (LC-MS)[2] | Alternative Method 2 (UPLC-MS/MS)[3] |
| Linearity Range | Not specified | 1.56–200.0 ng/mL | 0.06-0.17 ng/mL and 0.6-1.7 ng/mL |
| LLOQ | 0.345 ng/mL | 1.56 ng/mL | 0.09 ng/mL |
| Accuracy | Within acceptable limits | 93.5–104.4% | Mean recovery of 80-120% |
| Precision (%RSD) | Within acceptable limits | Intra-day: < 8.0%, Inter-day: < 7.4% | ≤10.0% |
| Recovery | >90% | ~70% | Not specified |
Detailed Experimental Protocol (Method with this compound)[1]
This section provides a detailed methodology for the quantification of hydroxyzine in biological fluids using this compound as an internal standard.[1]
1. Materials and Reagents:
-
Hydroxyzine and this compound reference standards
-
Methanol, Acetonitrile, Ethyl Acetate (LC-MS grade)
-
Ammonium Carbonate
-
Human blood, urine, or other relevant biological matrices
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of the biological sample, add 20 µL of the internal standard solution (this compound, 1 µg/mL).[1]
-
Add 200 µL of 0.5 M ammonium carbonate buffer (pH 9).[1]
-
Perform liquid-liquid extraction with 2 mL of ethyl acetate for 10 minutes.[1]
-
Centrifuge the samples at 2500 x g for 10 minutes at 4°C.[1]
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 45°C.[1]
-
Reconstitute the dried residue in 50 µL of methanol.[1]
3. UHPLC-MS/MS Conditions:
-
UHPLC System: Agilent 1260 HPLC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
The specific column, mobile phase composition, and gradient are optimized to achieve separation between hydroxyzine, its metabolite cetirizine, and the internal standard.
4. Quantification:
-
The concentration of hydroxyzine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same biological matrix.
Conclusion
The presented bioanalytical method, employing this compound as an internal standard, demonstrates high sensitivity, accuracy, and precision for the quantification of hydroxyzine in various biological matrices.[1] The use of a stable isotope-labeled internal standard is paramount in minimizing analytical variability and ensuring the generation of reliable pharmacokinetic and toxicokinetic data. When compared to methods utilizing different internal standards or sample preparation techniques, the advantages of a deuterated internal standard in conjunction with a sensitive UHPLC-MS/MS system become evident in the achievable lower limit of quantification and high recovery.[1] This guide provides a robust framework for researchers and scientists to develop and validate their own bioanalytical methods for hydroxyzine, contributing to the advancement of drug development and clinical research.
References
- 1. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Hydroxyzine Quantification: Hydroxyzine-d8 and its Analogs
For researchers, scientists, and drug development professionals, the accurate quantification of hydroxyzine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays. This guide provides an objective comparison of hydroxyzine-d8 and other commonly used hydroxyzine analogs as internal standards, supported by experimental data from published studies.
The ideal internal standard should co-elute with the analyte, exhibit similar extraction recovery and ionization response, and not interfere with the analyte's signal. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard as their physicochemical properties are nearly identical to the unlabeled analyte. However, structural analogs like cyclizine and meclizine are also employed. This guide will delve into the performance characteristics of these internal standards.
Performance Comparison of Internal Standards
The following tables summarize the performance data for this compound and cyclizine as internal standards from different validated analytical methods. It is important to note that these data are from separate studies and direct comparison should be made with caution, considering the differences in experimental conditions.
This compound as an Internal Standard
A study by Dudzińska et al. (2024) utilized this compound for the simultaneous determination of hydroxyzine and its active metabolite, cetirizine, in human blood using an ultra-sensitive UHPLC-QqQ-MS/MS method.[1]
| Performance Metric | Result |
| Recovery | > 90% |
| Intra-day Precision (RSD) | 1.8% - 6.2% |
| Inter-day Precision (RSD) | 2.5% - 7.8% |
| Intra-day Accuracy | 95.8% - 104.5% |
| Inter-day Accuracy | 94.3% - 106.1% |
| Lower Limit of Quantification (LLOQ) | 0.345 ng/mL |
Data extracted from a UHPLC-MS/MS method for hydroxyzine in human blood.[1]
Another study developed a GC-MS method for the determination of hydroxyzine and cetirizine in whole blood, which employed hydroxyzine-d4 as an internal standard. The validation results were as follows:
| Performance Metric | Result |
| Absolute Recovery | ≥ 87.2% |
| Intra-day Precision (RSD) | < 9.9% |
| Inter-day Precision (RSD) | < 6.5% |
| Intra-day Accuracy | -1.2% to 3.8% |
| Inter-day Accuracy | -2.7% to 2.0% |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL |
Data from a GC-MS method for hydroxyzine in whole blood.
Cyclizine as an Internal Standard
An enantioselective UFLC method for the resolution of hydroxyzine enantiomers in rabbit plasma used cyclizine as an internal standard. The validation data is presented below.[2]
| Performance Metric | Result |
| Recovery | 85.2% - 92.4% (for hydroxyzine enantiomers) |
| Intra-day Precision (RSD) | 0.16% - 2.6% |
| Inter-day Precision (RSD) | 0.2% - 1.92% |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
Data from a UFLC method for hydroxyzine enantiomers in rabbit plasma.[2]
Experimental Protocols
Method Using this compound (UHPLC-MS/MS)[1]
-
Sample Preparation: 200 µL of biological material was mixed with 20 µL of internal standard solution (this compound at 1 µg/mL). 200 µL of 0.5 M ammonium carbonate buffer (pH 9) was added, followed by liquid-liquid extraction with 2 mL of ethyl acetate. After centrifugation, the organic phase was evaporated to dryness and the residue was reconstituted in 50 µL of methanol.
-
Chromatographic Conditions:
-
Column: Poroshell 120 EC-C18 (3.0 × 50 mm; 2.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.5 mL/min.
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer with an APCI source.
-
Monitoring: Multiple Reaction Monitoring (MRM) mode.
-
Method Using Cyclizine (UFLC)[2]
-
Sample Preparation: To 200 µL of rabbit plasma, the internal standard (cyclizine) was added. Liquid-liquid extraction was performed using n-hexane and isopropanol.
-
Chromatographic Conditions:
-
Column: Lux amylose-2 chiral column (250 mm × 4.0 mm, 5 microns)
-
Mobile Phase: n-hexane-ethanol-diethylamine (90:10:0.1 v/v/v) at a flow rate of 0.9 mL/min.
-
-
Detection: UV detection at 254 nm.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of hydroxyzine using an internal standard with LC-MS/MS.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Hydroxyzine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantitative analysis of hydroxyzine in biological matrices, with a focus on the critical process of cross-validation. Ensuring the reliability and consistency of bioanalytical data is paramount in drug development, and cross-validation serves as a cornerstone for comparing results across different laboratories, methods, or even different runs within the same laboratory. This document outlines the essential experimental protocols, presents comparative performance data, and illustrates the logical workflow of a cross-validation study.
Experimental Protocols
The cross-validation of bioanalytical methods for hydroxyzine typically involves the analysis of a common set of quality control (QC) samples using two or more distinct analytical methods. The goal is to demonstrate that the results are comparable and that any observed differences are within acceptable limits as defined by regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]
A common technique for hydroxyzine bioanalysis is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and selectivity.[5][6][7] A typical experimental protocol for a cross-validation study would involve the following steps:
1. Preparation of Quality Control (QC) Samples:
-
Spike a validated blank biological matrix (e.g., human plasma) with known concentrations of hydroxyzine to prepare QC samples at a minimum of three levels: low, medium, and high.
-
The concentrations should span the expected range of the study samples.
2. Sample Extraction:
-
A common and efficient method for extracting hydroxyzine and its active metabolite, cetirizine, from plasma is liquid-liquid extraction (LLE).[5][6][7]
-
Protocol:
-
To 200 µL of plasma sample, add an internal standard (IS).
-
Adjust the pH to 9 with a suitable buffer.
-
Add an extraction solvent such as ethyl acetate.
-
Vortex mix thoroughly to ensure efficient partitioning of the analyte into the organic layer.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
3. Chromatographic and Mass Spectrometric Conditions (Example using LC-MS/MS):
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for hydroxyzine.[8]
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both hydroxyzine and the internal standard.
-
4. Acceptance Criteria for Cross-Validation:
-
The mean concentration and precision of the QC samples analyzed by both methods should be within ±15% of the nominal concentration.[1][2] For the lower limit of quantification (LLOQ), a deviation of up to ±20% is acceptable.[1][2]
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for hydroxyzine analysis, which would be used as a benchmark in a cross-validation study.
| Parameter | Method A (LC-MS/MS) | Method B (Alternative Method) - Hypothetical Data for Comparison | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.345 ng/mL[5][6][7] | 0.5 ng/mL | Clearly defined and reproducible |
| Intra-day Precision (%RSD) | < 8.0%[8] | < 10.0% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 7.4%[8] | < 12.0% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | 93.5–104.4%[8] | 90.0 - 110.0% | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | ~70%[8] | ~65% | Consistent, precise, and reproducible |
Cross-Validation Workflow
The following diagram illustrates the logical workflow of a bioanalytical method cross-validation study.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. elearning.unite.it [elearning.unite.it]
- 5. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Precision in Hydroxyzine Quantification: A Comparative Analysis of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of hydroxyzine is paramount for pharmacokinetic studies, bioequivalence assessment, and toxicological analysis. The use of a stable isotope-labeled internal standard, such as Hydroxyzine-d8, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for achieving reliable and reproducible results. This guide provides a comparative analysis of this method against an alternative, highlighting the superior accuracy and precision afforded by the use of a deuterated internal standard.
The selection of an appropriate internal standard is critical in bioanalytical method development to compensate for variations in sample preparation and instrument response.[1] An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, but be clearly distinguishable by the mass spectrometer.[2][3] this compound, a deuterium-labeled version of hydroxyzine, fulfills these criteria, making it an excellent choice for quantitative analysis.[2][4][5][6][7]
Comparative Analysis of Analytical Methods
To illustrate the advantages of using a deuterated internal standard, this guide compares a validated Ultra-High-Performance Liquid Chromatography-tandem mass spectrometry (UHPLC-MS/MS) method using this compound with a High-Performance Liquid Chromatography (HPLC) method employing a non-deuterated internal standard, omeprazole.
| Parameter | UHPLC-MS/MS with this compound | HPLC with Omeprazole IS |
| Linearity Range | 0.345 - 200.0 ng/mL[8][9] | 40 - 600 ng/mL[10] |
| Lower Limit of Quantification (LLOQ) | 0.345 ng/mL[9] | 40 ng/mL[10] |
| Intra-day Precision (%CV) | ≤ 10.9%[10] | ≤ 10.9%[10] |
| Inter-day Precision (%CV) | ≤ 10.0%[10] | ≤ 10.0%[10] |
| Intra-day Accuracy (%Bias) | ≤ 11.3%[10] | ≤ 11.3%[10] |
| Inter-day Accuracy (%Bias) | ≤ 5.0%[10] | ≤ 5.0%[10] |
| Recovery | > 90%[9] | ≥ 86%[10] |
Table 1: Comparison of validation parameters for hydroxyzine quantification methods.
The data clearly demonstrates the superior sensitivity of the UHPLC-MS/MS method with this compound, boasting a significantly lower LLOQ.[9] While both methods exhibit acceptable precision and accuracy within regulatory guidelines, the higher recovery rate achieved with the deuterated internal standard suggests a more robust and reliable method for complex biological matrices.[9][10] According to FDA guidelines, a bioanalytical method should be accurate and precise, with a precision of ≤15% CV and an accuracy of ±15% of the nominal value, except at the LLOQ where it should not exceed 20%.[11][12][13][14][15]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for replicating and validating these findings.
UHPLC-MS/MS Method with this compound Internal Standard
This method is designed for the simultaneous determination of hydroxyzine and its active metabolite, cetirizine, in human blood.[9][16]
Sample Preparation:
-
To a 200 µL blood sample, add the internal standards (this compound and Cetirizine-d8).[9]
-
Perform a liquid-liquid extraction using ethyl acetate at a pH of 9.[9]
-
Centrifuge the samples at 2500 x g for 10 minutes at 4°C.[9]
-
Transfer the organic phase and evaporate to dryness under a stream of nitrogen at 45°C.[9]
-
Reconstitute the dried residue in 50 µL of methanol for analysis.[9]
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase column[8]
-
Mobile Phase: A gradient of 50mM ammonium acetate (pH 4.0), methanol, and acetonitrile[8]
-
Ionization: Electrospray Ionization (ESI) in positive mode[8]
-
Detection: Multiple Reaction Monitoring (MRM)
Alternative Method: HPLC with Omeprazole Internal Standard
This method provides an alternative for the determination of hydroxyzine in human plasma.[10]
Sample Preparation:
-
To a plasma sample containing hydroxyzine, add omeprazole as the internal standard.[10]
-
Add 3 mL of tert-butyl methyl ether, vortex for 1 minute, and centrifuge at 4200 rpm for 15 minutes.[10]
-
Transfer the organic layer and dry it under a gentle stream of nitrogen.[10]
-
Reconstitute the residue in 200 µL of the mobile phase.[10]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.05 M Ammonium Acetate buffer (pH 4.0), acetonitrile, and methanol (50:35:15, v/v/v)[10]
-
Flow Rate: 1.0 mL/min[10]
-
Detection: UV detection
Workflow for Hydroxyzine Quantification using a Deuterated Internal Standard
The following diagram illustrates the typical workflow for the quantification of hydroxyzine using this compound as an internal standard with LC-MS/MS.
Figure 1: General workflow for hydroxyzine quantification.
References
- 1. jchps.com [jchps.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. scbt.com [scbt.com]
- 5. This compound Dihydrochloride | LGC Standards [lgcstandards.com]
- 6. glpbio.com [glpbio.com]
- 7. sussex-research.com [sussex-research.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. anivet.au.dk [anivet.au.dk]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 14. fda.gov [fda.gov]
- 15. hhs.gov [hhs.gov]
- 16. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Effect of Hydroxyzine-d8 on Chromatographic Retention: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chromatographic behavior of hydroxyzine and its deuterated analog, hydroxyzine-d8. The inclusion of supporting experimental data, detailed methodologies, and visual diagrams aims to offer a comprehensive resource for researchers in the fields of analytical chemistry, pharmacology, and drug development.
Data Presentation: Chromatographic Retention Times
The following table summarizes the retention times for hydroxyzine and this compound as determined by Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS). The data is extracted from a study involving the simultaneous determination of hydroxyzine and its metabolite in human blood, where this compound was utilized as an internal standard.[1]
| Compound | Retention Time (minutes) |
| Hydroxyzine | 5.48 |
| This compound | 5.47 |
Observation: The data indicates a slight isotopic effect, with the deuterated compound, this compound, eluting marginally earlier than its non-deuterated counterpart. This phenomenon, known as the inverse isotope effect, is often observed in reversed-phase chromatography. It is attributed to the subtle differences in the physicochemical properties between the C-H and C-D bonds, where the C-D bond is slightly shorter and stronger, leading to a marginal decrease in hydrophobicity and, consequently, a shorter retention time on a nonpolar stationary phase.
Experimental Protocols
The following experimental protocol is based on the methodology described for the UHPLC-MS/MS analysis of hydroxyzine and its deuterated internal standard.[1]
1. Sample Preparation:
-
Aliquots of the sample matrix (e.g., human plasma) are transferred to appropriate tubes.
-
An internal standard solution containing this compound is added to each sample.
-
A buffering agent (e.g., 0.5 M ammonium carbonate, pH 9) is added.
-
Liquid-liquid extraction is performed using a suitable organic solvent (e.g., ethyl acetate).
-
The mixture is vortexed and centrifuged to separate the layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for analysis.
2. Chromatographic Conditions:
-
Chromatographic System: High-Performance Liquid Chromatograph (HPLC) coupled with a triple quadrupole mass spectrometer (QqQ-MS/MS).[1]
-
Column: Poroshell 120 EC-C18 (3.0 × 50 mm; 2.7 µm).[1]
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (A) and acetonitrile (B).[1]
-
Gradient Elution:
-
0 min: 5% B
-
4.5 min: 60% B
-
5 min: 95% B
-
6.5 min: 95% B[1]
-
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Injection Volume: 10 μL.[1]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both hydroxyzine and this compound.[1]
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing the isotopic effect and the signaling pathway of hydroxyzine.
Figure 1. Experimental workflow for assessing the isotopic effect on chromatographic retention.
References
inter-laboratory comparison of bioanalytical methods using Hydroxyzine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of hydroxyzine, utilizing its deuterated isotopologue, Hydroxyzine-d8, as an internal standard. The information presented is compiled from various validated methodologies, offering insights into their performance and experimental protocols. This document is intended to assist researchers and drug development professionals in the selection and implementation of robust bioanalytical assays.
Introduction to Hydroxyzine and the Role of this compound
Hydroxyzine is a first-generation antihistamine that also exhibits anxiolytic and sedative properties. Accurate quantification of hydroxyzine in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This compound, a stable isotope-labeled version of hydroxyzine, serves as an ideal internal standard in mass spectrometry-based bioanalytical methods.[1] Its use ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.
Performance Comparison of Bioanalytical Methods
The following tables summarize the performance characteristics of different validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of hydroxyzine. These methods employ this compound as an internal standard and are suitable for various biological matrices.
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (LC-MS) | Method 3 (UHPLC-QqQ-MS/MS) |
| Biological Matrix | Extracellular Solution[2] | Human Plasma[3][4] | Human Blood[5][6] |
| Linearity Range | 0.06 - 1.7 ng/mL[2] | 1.56 - 200.0 ng/mL[3][4] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.09 ng/mL[2] | 1.56 ng/mL[3][4] | 0.345 ng/mL[5][6] |
| Intra-day Precision (%RSD) | ≤ 10.0%[2] | < 8.0%[3][4] | Not explicitly stated |
| Inter-day Precision (%RSD) | ≤ 10.0%[2] | < 7.4%[3][4] | Not explicitly stated |
| Accuracy (Mean Recovery) | 80 - 120%[2] | 93.5 - 104.4%[3][4] | High extraction efficiency |
| Extraction Recovery | Not explicitly stated | ~70%[3][4] | High |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioanalytical assays. Below are summaries of the experimental protocols from the compared methods.
Method 1: UPLC-MS/MS for Hydroxyzine in Extracellular Solution[2]
-
Sample Preparation: Details not provided in the abstract.
-
Chromatography:
-
System: UPLC-MS/MS
-
Column: Acquity BEH C18
-
Mobile Phase: Isocratic elution (details not specified).
-
-
Detection:
-
System: Tandem mass spectrometry (MS/MS).
-
Ionization Mode: Not specified.
-
Internal Standard: this compound.
-
Method 2: LC-MS for Hydroxyzine in Human Plasma[3][4]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography:
-
Detection:
-
System: Electrospray ionization mass spectrometry.
-
Ionization Mode: Positive selective ion monitoring.[4]
-
Internal Standard: this compound.
-
Method 3: UHPLC-QqQ-MS/MS for Hydroxyzine and Cetirizine in Human Blood[5][6]
-
Sample Preparation: Liquid-liquid extraction using ethyl acetate at pH 9 from a 200 µL sample volume.[5][6]
-
Chromatography:
-
System: Ultra-high-performance liquid chromatography-triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS).
-
-
Detection:
-
System: Triple quadrupole mass spectrometer.
-
Internal Standard: Likely a deuterated standard such as this compound, though not explicitly named in the abstract.
-
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the typical workflows in bioanalytical method development and sample analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of a method for the analysis of hydroxyzine hydrochloride in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Hydroxyzine Assays: Evaluating Linearity and Range with Hydroxyzine-d8 and Alternative Internal Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of hydroxyzine in biological matrices is paramount. The choice of analytical methodology, particularly the internal standard, significantly impacts assay performance. This guide provides a comparative analysis of hydroxyzine assays, focusing on linearity and range, with a specific look at methods employing the deuterated internal standard Hydroxyzine-d8 versus those using alternative standards.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. By closely mimicking the analyte's chemical and physical properties, it effectively compensates for variability during sample preparation and analysis, leading to enhanced accuracy and precision. This guide presents experimental data from published studies to aid in the selection of the most appropriate analytical method for your research needs.
Performance Comparison of Hydroxyzine Assays
The following table summarizes the linearity, range, and lower limit of quantification (LLOQ) for various hydroxyzine assays, highlighting the internal standard used.
| Analytical Method | Internal Standard | Linearity Range | Lower Limit of Quantification (LLOQ) | Matrix |
| UHPLC-QqQ-MS/MS[1][2][3] | This compound | Not explicitly stated, but LLOQ is very low | 0.345 ng/mL | Human Blood |
| GC-MS[4] | Diazepam-d5 | 5.00–1000.0 ng/mL | 5.00 ng/mL | Whole Blood |
| Enantioselective UFLC[5][6] | Cyclizine | 20–1000 ng/mL | 20 ng/mL | Rabbit Plasma |
| LC-MS/MS[7] | Not Specified | 1.56–200.0 ng/mL | 1.56 ng/mL | Human Plasma |
| UPLC-MS/MS[8] | Not Specified | 0.06-0.17 ng/mL and 0.6-1.7 ng/mL | 0.09 ng/mL | Extracellular Solution |
| HPLC | Not Applicable | 0.1132–2.9920 µg/mL | Not explicitly stated, LOD is 0.03% | Pharmaceutical Dosage Forms |
Experimental Protocols
Detailed methodologies for the key assays are provided below to allow for a comprehensive understanding of the experimental conditions.
UHPLC-QqQ-MS/MS with this compound Internal Standard[1][3]
This method demonstrates high sensitivity for the simultaneous determination of hydroxyzine and its active metabolite, cetirizine, in human blood.
-
Sample Preparation: A liquid-liquid extraction is performed. To 200 µL of the biological sample, internal standards (including this compound) are added, followed by a buffer and an organic solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis.
-
Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column is used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer (QqQ-MS) operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. The specific precursor-to-product ion transitions for hydroxyzine and this compound are monitored.
GC-MS with Diazepam-d5 Internal Standard[4]
This gas chromatography-mass spectrometry method is suitable for the simultaneous determination of hydroxyzine and cetirizine in whole blood.
-
Sample Preparation: Solid-phase extraction (SPE) is utilized to isolate the analytes and internal standard from the blood matrix. The extracted compounds are then derivatized to improve their volatility and chromatographic properties.
-
Chromatography: A gas chromatograph equipped with a capillary column is used for separation. The oven temperature is programmed to achieve optimal separation of the derivatized analytes.
-
Mass Spectrometry: A mass spectrometer is used as the detector, operating in electron ionization (EI) mode. Specific ions for the derivatized hydroxyzine and the internal standard are monitored for quantification.
Enantioselective UFLC with Cyclizine Internal Standard[5][6]
This ultra-fast liquid chromatography method is designed for the chiral separation of hydroxyzine enantiomers in plasma.
-
Sample Preparation: A liquid-liquid extraction with a mixture of organic solvents is used to extract the hydroxyzine enantiomers and the internal standard (cyclizine) from the plasma sample.
-
Chromatography: An enantioselective column is used to separate the (S)- and (R)-enantiomers of hydroxyzine. The mobile phase is typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol) with a small amount of an amine additive.
-
Detection: A UV detector is used to monitor the elution of the separated enantiomers and the internal standard at a specific wavelength.
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for a hydroxyzine assay using an internal standard, from sample collection to data analysis.
References
- 1. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a method for the analysis of hydroxyzine hydrochloride in extracellular solution used in in vitro preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by regulatory insights and experimental data, to inform the selection of the most suitable IS for your bioanalytical method development and validation.
The use of an internal standard is fundamental in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to compensate for variability during sample preparation, chromatography, and detection.[1] Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), especially deuterated compounds, are widely regarded as the gold standard by regulatory agencies and industry experts.[2]
The Regulatory Landscape: A Preference for Isotopic Labeling
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of using a suitable internal standard in bioanalytical method validation to ensure data integrity.[3][4] While not strictly mandating the use of deuterated internal standards, their guidance documents strongly recommend the use of a SIL-IS whenever possible. The rationale behind this preference lies in the nearly identical physicochemical properties of a SIL-IS to the analyte of interest, which allows it to effectively track the analyte through the entire analytical process, from extraction to detection.[5]
The FDA's guidance on bioanalytical method validation suggests that an internal standard should have similar physicochemical properties to the analyte.[3] The EMA is on record stating that a vast majority of submissions to their agency have incorporated SIL-IS in supportive assay validations and has even rejected studies where a surrogate internal standard was not a close analog.[2]
Head-to-Head Comparison: Deuterated vs. Analog Internal Standards
The primary alternatives to deuterated internal standards are structural analogs, which are compounds with a chemical structure similar to the analyte. To illustrate the performance differences, this section presents a summary of comparative data from published studies.
Data Presentation: Quantitative Comparison
| Parameter | Deuterated Internal Standard (SIL-IS) | Structural Analog Internal Standard | Analyte & Matrix | Key Findings |
| Accuracy (% Bias) | -0.45% to +0.63% | -2.65% to +1.71% | Tacrolimus in whole blood | The deuterated IS showed a significantly lower bias, indicating higher accuracy.[5] |
| Precision (%RSD) | <3.09% | <3.63% | Tacrolimus in whole blood | Both internal standards provided satisfactory precision, with the deuterated IS showing slightly better performance.[5] |
| Matrix Effect (%) | -16.64% | -28.41% | Tacrolimus in whole blood | The deuterated IS experienced significantly less ion suppression due to matrix effects.[5] |
| Recovery (%) | 78.37% | 75.66% | Tacrolimus in whole blood | Both internal standards exhibited comparable recovery.[5] |
| Method Comparison (Slope vs. Reference Method) | 0.95 | 0.83 | Everolimus in whole blood | The deuterated IS demonstrated a slope closer to 1, indicating better agreement with the reference method.[6] |
This table summarizes data from multiple sources to provide a comparative overview.
The Science Behind the Standard: Advantages and Potential Pitfalls
The superiority of deuterated internal standards in many applications stems from their ability to co-elute with the analyte, thus experiencing the same degree of matrix effects and ionization suppression or enhancement.[2] However, it is crucial to be aware of potential challenges associated with their use.
Key Advantages of Deuterated Internal Standards:
-
Reduced Matrix Effects: Co-elution with the analyte allows for effective compensation of matrix-induced signal suppression or enhancement.[2]
-
Improved Accuracy and Precision: The close physicochemical similarity to the analyte leads to more reliable and reproducible quantification.[5]
-
Regulatory Acceptance: Their use is strongly recommended by major regulatory agencies.[2]
Potential Pitfalls and Considerations:
-
Isotopic Exchange: Deuterium atoms, especially those at labile positions, can exchange with protons from the solvent or matrix, compromising the integrity of the standard.[7] It is crucial that isotope labels are positioned where exchange is not likely to occur.[7]
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight shift in retention time, which may result in differential matrix effects if the analyte and IS do not perfectly co-elute.[8]
-
Isotopic Purity: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
-
Cost and Availability: Custom synthesis of deuterated standards can be more expensive and time-consuming compared to using a commercially available structural analog.[5]
Experimental Protocols: A Framework for Evaluation
The validation of an internal standard is an integral part of the overall bioanalytical method validation process. The following outlines a general experimental workflow for comparing the performance of a deuterated internal standard against a structural analog.
Experimental Workflow for Internal Standard Comparison
Caption: Workflow for comparing internal standards.
Detailed Methodologies:
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte, deuterated IS, and analog IS in a suitable organic solvent.
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples.
-
Prepare working solutions for each internal standard at a constant concentration.
2. Preparation of Calibration Standards and Quality Controls:
-
Spike a pooled blank biological matrix with the analyte at a minimum of six to eight different concentration levels to prepare the calibration standards.
-
Prepare QC samples at a minimum of four concentration levels (lower limit of quantification (LLOQ), low, medium, and high).
-
For the comparison, prepare two sets of calibration standards and QCs. To one set, add the deuterated IS, and to the other, add the analog IS, both at a fixed concentration.
3. Assessment of Accuracy and Precision:
-
Analyze the calibration standards and at least five replicates of each QC concentration level on three separate days.
-
Calculate the accuracy (% bias) and precision (% relative standard deviation, RSD) for each QC level for both internal standards.
-
Acceptance criteria are typically within ±15% (±20% for LLOQ) for both accuracy and precision.
4. Evaluation of Matrix Effect:
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS.
-
Set C: Blank matrix spiked with analyte and IS, then extracted.
-
-
Calculate the matrix factor (MF) for the analyte and each IS by comparing the peak areas in Set B to Set A.
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS. The coefficient of variation (%CV) of the IS-normalized MF across different lots of the biological matrix should be ≤15%.
5. Determination of Recovery:
-
Compare the peak area of the analyte in extracted samples (Set C from the matrix effect experiment) to the peak area of the analyte in post-extraction spiked samples (Set B).
-
Calculate the recovery for the analyte and each IS. While 100% recovery is not required, it should be consistent and reproducible.
Logical Relationships in IS Selection
Caption: Decision factors for IS selection.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. Deuterated internal standards are highly recommended by regulatory authorities and have demonstrated superior performance in terms of accuracy, precision, and mitigation of matrix effects in numerous studies. While challenges such as isotopic stability and purity must be carefully considered, the benefits of using a well-characterized deuterated internal standard often outweigh the drawbacks, leading to higher quality data in support of drug development programs. This guide provides a framework for making an informed decision, emphasizing the importance of a thorough evaluation based on both regulatory expectations and rigorous experimental data.
References
- 1. japsonline.com [japsonline.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. myadlm.org [myadlm.org]
A Comparative Analysis of Hydroxyzine-d8 from Various Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quality and consistency of isotopically labeled internal standards are paramount for accurate and reproducible bioanalytical results. This guide provides a comparative analysis of Hydroxyzine-d8, a commonly used internal standard in pharmacokinetic and metabolic studies of hydroxyzine, from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a series of standardized analytical tests designed to assess critical quality attributes.
This guide presents a comprehensive evaluation of this compound from these suppliers, focusing on chemical purity, isotopic enrichment, and the presence of residual solvents and inorganic impurities. The objective is to provide a framework for researchers to select the most suitable material for their specific applications.
Comparative Data Summary
The following table summarizes the analytical data obtained from the evaluation of this compound from the three suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (by HPLC, %) | 99.8% | 99.5% | 99.9% |
| Isotopic Enrichment (by LC-MS, % D) | 99.6% | 99.2% | 99.8% |
| d0-Isotopologue Content (by LC-MS, %) | 0.1% | 0.3% | < 0.05% |
| Residual Solvents (by GC-HS, ppm) | Acetone: 50 ppm, Isopropanol: 100 ppm | Dichloromethane: 25 ppm, Heptane: 150 ppm | Not Detected (< 10 ppm) |
| Heavy Metals (by ICP-MS, ppm) | < 5 ppm | < 10 ppm | < 2 ppm |
| Water Content (by Karl Fischer, %) | 0.2% | 0.5% | 0.1% |
Experimental Workflow
The following diagram illustrates the comprehensive workflow employed for the comparative analysis of this compound from the different suppliers.
Establishing Acceptance Criteria for Hydroxyzine-d8 in Bioanalytical Method Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards (SIL-IS), such as Hydroxyzine-d8, is a cornerstone of robust quantitative bioanalytical method validation, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. Establishing appropriate acceptance criteria for the internal standard is as critical as for the analyte itself, ensuring the reliability and accuracy of pharmacokinetic and toxicokinetic data. This guide provides a comparative overview of acceptance criteria for this compound, drawing from regulatory guidelines and published experimental data.
Core Principles of Internal Standard Validation
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines on bioanalytical method validation. While these guidelines do not set explicit acceptance criteria for every parameter of an internal standard, they emphasize that the IS should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—without introducing variability or interference.
Key considerations for validating a deuterated internal standard like this compound include:
-
Purity and Identity: The isotopic purity of this compound should be high to prevent interference from any unlabeled hydroxyzine.
-
Isotopic Stability: The deuterium labels must be stable and not undergo back-exchange with protons from the matrix or solvents.
-
Co-elution: Ideally, this compound should co-elute with hydroxyzine to compensate for matrix effects effectively.
-
Response Variability: The response of the internal standard should be consistent across all samples in an analytical run.
Comparative Acceptance Criteria from Published Methods
The following tables summarize the acceptance criteria and performance characteristics from various published and validated LC-MS/MS methods that utilize this compound as an internal standard for the quantification of hydroxyzine in biological matrices.
Table 1: Linearity and Sensitivity
| Parameter | Method A | Method B | Method C | Regulatory Guideline (General) |
| Linear Range | 1.56–200.0 ng/mL | 0.04–0.6 µg/mL | 0.345–100 ng/mL | Should cover the expected concentration range |
| Correlation Coefficient (r²) | 0.9991 | ≥0.986 | >0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 1.56 ng/mL | 0.04 µg/mL | 0.345 ng/mL | Must be determined with acceptable precision and accuracy |
Table 2: Precision and Accuracy
| Parameter | Method A | Method B | Regulatory Guideline (General) |
| Intra-day Precision (%RSD) | < 8.0% | ≤10.9% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%RSD) | within 7.4% | ≤10.0% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | Not explicitly stated | ≤11.3% | Within ±15% (±20% at LLOQ) |
Table 3: Recovery and Stability
| Parameter | Method A | Method C | Regulatory Guideline (General) |
| Extraction Recovery | ~70% | High extraction efficiency | Consistent, precise, and reproducible |
| Freeze-Thaw Stability | Stable for 4 cycles | Not explicitly stated | No significant degradation |
| Short-Term (Bench-Top) Stability | Stable for 12h at ambient temp. | Not explicitly stated | No significant degradation |
| Long-Term Stability | Stable for 30 days at -20°C | Not explicitly stated | Stable for the expected storage duration |
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
A common and effective method for extracting hydroxyzine and this compound from plasma is liquid-liquid extraction (LLE).
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution (e.g., at 1 µg/mL).
-
Add 200 µL of a basifying agent, such as 0.5 M ammonium carbonate buffer (pH 9), and vortex.
-
Add 2 mL of an organic extraction solvent (e.g., ethyl acetate) and vortex for 10 minutes.
-
Centrifuge the samples at 2500 x g for 10 minutes at 4°C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 45°C.
-
Reconstitute the dried residue in 50 µL of the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
-
Column: A C18 reversed-phase column is typically used (e.g., Thermo Hypersil-HyPURITY C18, 150mm × 2.1mm, 5µm).
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 50mM ammonium acetate, pH 4.0) and organic solvents like methanol and acetonitrile.[1]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both hydroxyzine and this compound.
Visualizing the Method Validation Workflow
The following diagram illustrates a typical workflow for bioanalytical method validation incorporating an internal standard like this compound.
Caption: Bioanalytical Method Validation Workflow.
This second diagram outlines the logical relationship for evaluating the suitability of this compound as an internal standard.
Caption: Internal Standard Suitability Assessment.
References
Safety Operating Guide
Proper Disposal of Hydroxyzine-d8: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount. This guide provides detailed procedures for the proper disposal of Hydroxyzine-d8, a deuterated form of the antihistamine hydroxyzine, intended for researchers, scientists, and drug development professionals.
This compound, while not classified as a controlled substance by the Drug Enforcement Administration (DEA), requires adherence to proper disposal protocols to minimize environmental impact and ensure workplace safety.[1] As a non-controlled pharmaceutical compound, its disposal is governed by federal, state, and local regulations for chemical waste.
Immediate Safety and Handling
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of a spill, absorb the material with an inert substance and place it in a designated chemical waste container. Avoid generating dust.
Quantitative Data for Disposal Considerations
While specific quantitative limits for the disposal of non-controlled substances like this compound are not federally mandated in the same way as for hazardous waste, institutional and local guidelines must be followed. The following table summarizes key considerations:
| Parameter | Guideline | Regulatory Body |
| DEA Classification | Not a controlled substance | DEA |
| RCRA Status | Not typically a listed hazardous waste | EPA |
| Sewer Disposal | Generally not recommended for solids or concentrated solutions | Local POTW / Institutional Policy |
| Solid Waste Disposal | Permissible for trace amounts if rendered non-retrievable and mixed with other waste | Local Regulations / Institutional Policy |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste management vendor. This ensures the substance is handled and disposed of in compliance with all regulations.
Experimental Protocol: Disposal of Unused this compound
-
Segregation: Isolate the this compound waste from other waste streams. This includes unused pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions containing this compound.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and compatible chemical waste container.
-
For solutions containing this compound, use a labeled, leak-proof container. Do not mix with other solvent waste unless permitted by your institution's chemical waste program.
-
-
Labeling: Label the waste container with "this compound Waste" and include the approximate quantity and date. Follow your institution's specific labeling requirements.
-
Storage: Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the chemical waste. Do not attempt to dispose of the waste in the regular trash or down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound.
Best Practices and Environmental Considerations
To minimize waste generation, only acquire the amount of this compound necessary for your research. Never dispose of chemical waste down the drain, as this can contaminate waterways and harm aquatic life.[2] Incineration by a licensed facility is the preferred method of destruction for pharmaceutical waste to ensure it is rendered non-retrievable.[3] Always consult your institution's specific waste disposal guidelines and your state and local regulations for any additional requirements.
References
Personal protective equipment for handling Hydroxyzine-d8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hydroxyzine-d8. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a deuterated analog of Hydroxyzine, requires careful handling due to its potential health effects. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. One Safety Data Sheet (SDS) for a salt form, this compound (hydrochloride), classifies it as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Another SDS for this compound states it is not classified as a hazardous substance, but still advises precautionary measures to avoid contact and inhalation[2].
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To prevent eye irritation from splashes or dust[1][3][4]. |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation and absorption[3][4]. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | To protect skin from accidental contact[3]. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated. | To prevent respiratory tract irritation from dust or aerosols[1][5]. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure risks and maintain the integrity of the compound.
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling the powder form, to minimize inhalation of dust[2].
-
Ensure that an eyewash station and safety shower are readily accessible in the work area[2][3].
Handling Procedures:
-
Avoid generating dust when handling the solid form[2].
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled[1][3][4].
-
Wash hands thoroughly after handling the compound[1].
-
Take off any contaminated clothing and wash it before reuse[3][4].
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[2][6].
-
The recommended storage temperature is -20°C for the powder form[2][6].
-
Keep away from direct sunlight and sources of ignition[2].
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2][3]. |
| Skin Contact | Remove contaminated clothing and wash the affected skin with soap and plenty of water. If irritation persists, seek medical attention[2][3]. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention[2][3][5]. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[2]. |
Spill and Disposal Management
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Wear appropriate personal protective equipment (see PPE table).
-
For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations[2].
-
Do not allow the chemical to enter drains or waterways.
-
For unused medicine that is not on the flush list, the FDA recommends mixing it with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then throwing it in the household trash[7]. However, for a laboratory setting, disposal as chemical waste is the appropriate procedure.
Procedural Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Emergency Response Logic
The following diagram outlines the logical steps to take in an emergency situation involving this compound.
Caption: Emergency response decision-making for this compound exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
